L759633
描述
属性
IUPAC Name |
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFMHSFGODDLKI-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L759633: A Technical Guide to a Selective Cannabinoid Receptor 2 (CB2) Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L759633, a potent and selective agonist for the cannabinoid receptor 2 (CB2). This document consolidates key binding and functional data, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Compound Profile
This compound is a classical cannabinoid analogue that exhibits high affinity and selectivity for the human CB2 receptor over the CB1 receptor.[1] Its chemical name is (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene. This selectivity profile makes this compound a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor without the psychoactive effects associated with CB1 receptor activation.
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for both human CB1 and CB2 receptors. The data has been compiled from radioligand binding and functional assays performed in Chinese Hamster Ovary (CHO) cells stably transfected with the respective human cannabinoid receptors.
| Parameter | CB1 Receptor | CB2 Receptor | Selectivity Ratio (CB1/CB2) | Reference |
| Binding Affinity (Ki, nM) | 2260 | 13.8 | 163 | [1] |
| Functional Potency (EC50, nM) | >10000 | 8.1 | >1234 | [1] |
Signaling Pathway
Activation of the CB2 receptor by this compound initiates a signaling cascade through a Gi/o protein-coupled pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following are detailed methodologies for the characterization of this compound.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB2 receptor using a competitive displacement assay with a known radioligand.
Materials:
-
Membranes from CHO cells stably expressing the human CB2 receptor.
-
[3H]-CP55,940 (Radioligand).
-
This compound (Test Compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 5 mM MgCl2.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of [3H]-CP55,940 (to a final concentration of ~0.8 nM).
-
50 µL of the this compound dilution series.
-
50 µL of CB2 receptor-expressing cell membranes (final concentration of 5-10 µg of protein per well).
-
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add a saturating concentration of a known non-labeled CB2 ligand (e.g., 10 µM WIN 55,212-2) instead of the test compound.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay determines the agonist activity of this compound by measuring its ability to inhibit the forskolin-induced production of cyclic AMP (cAMP).
Materials:
-
CHO cells stably expressing the human CB2 receptor.
-
This compound (Test Compound).
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the CB2-expressing CHO cells in a 96-well plate and culture overnight.
-
On the day of the experiment, wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX (e.g., 0.1 mM final concentration) for 10-15 minutes at 37°C to prevent cAMP degradation.
-
Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulate the cells with forskolin (e.g., 1-10 µM final concentration) to induce cAMP production. A control group without forskolin should be included to measure basal cAMP levels.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.
-
Calculate the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
Experimental Workflow
The characterization of a selective CB2 receptor agonist like this compound typically follows a structured workflow, from initial screening to detailed functional analysis.
References
The Discovery and Pharmacological Profile of L759633: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L759633 is a synthetic cannabinoid agonist that has played a significant role in the exploration of the endocannabinoid system. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological characteristics of this compound. It details the key experiments that defined its receptor binding affinity and functional activity, presenting the quantitative data in structured tables for clarity. Furthermore, this guide outlines the detailed experimental protocols for these seminal studies and includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific context.
Introduction and History
This compound emerged from the pharmaceutical research efforts to develop selective ligands for the cannabinoid receptors. While the specific synthesis details for this compound are not publicly detailed, its development is attributed to researchers at Merck Frosst. A patent filed by Merck Frosst in 1995 for "Cannabinoid receptor agonists" underscores the company's research in this area during the period when this compound was first being characterized.[1] This compound, a chroman derivative, was instrumental in early studies aimed at differentiating the physiological roles of the CB1 and CB2 receptors. Its key characteristic, as established in foundational research, is its significant selectivity as an agonist for the CB2 receptor over the CB1 receptor.[2][3] This selectivity has made this compound a valuable tool for investigating the therapeutic potential of targeting the CB2 receptor, which is primarily expressed in peripheral tissues and immune cells, for conditions such as pain and inflammation, without the psychoactive effects associated with CB1 receptor activation.[2][3]
Pharmacological Data
The pharmacological profile of this compound has been primarily characterized through radioligand binding assays and functional assays measuring the inhibition of adenylyl cyclase. The following tables summarize the key quantitative data from the seminal study by Ross et al. (1999).
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Ki (nM) | CB2/CB1 Affinity Ratio |
| Human CB1 | [3H]-CP55940 | 1320 ± 150 | \multirow{2}{*}{163} |
| Human CB2 | [3H]-CP55940 | 8.1 ± 1.2 |
Data extracted from Ross et al., 1999.
Table 2: Functional Activity of this compound (Inhibition of Forskolin-Stimulated cAMP Production)
| Cell Line | Receptor | EC50 (nM) | CB1/CB2 EC50 Ratio |
| CHO | Human CB1 | >10,000 | \multirow{2}{*}{>1000} |
| CHO | Human CB2 | 8.1 ± 1.5 |
Data extracted from Ross et al., 1999.
Signaling Pathway
This compound, as a CB2 receptor agonist, modulates intracellular signaling cascades upon binding to its target receptor. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Activation of the CB2 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Caption: Agonist activation of the CB2 receptor signaling pathway.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human CB1 and CB2 receptors.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with either human CB1 or CB2 receptors.
-
Radioligand: [3H]-CP55940.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]
-
Non-specific binding control: Unlabeled CP55940.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize transfected CHO cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C until use.[4]
-
Assay Setup: In a 96-well plate, combine the cell membranes (3-20 µg of protein), varying concentrations of this compound, and a fixed concentration of [3H]-CP55940 in the binding buffer.[4]
-
Incubation: Incubate the mixture at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[4]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-CP55940 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the radioligand binding assay.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556), an activator of adenylyl cyclase.
Objective: To determine the potency (EC50) of this compound in inhibiting adenylyl cyclase activity via CB1 and CB2 receptors.
Materials:
-
CHO cells stably transfected with either human CB1 or CB2 receptors.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Lysis buffer.
-
cAMP detection kit (e.g., chemiluminescent immunoassay).
Procedure:
-
Cell Culture: Plate the transfected CHO cells in a 96-well or 384-well plate and grow to a suitable confluency.[5]
-
Pre-incubation: Pre-incubate the cells with IBMX for a short period (e.g., 5-15 minutes) to prevent the degradation of cAMP.[5]
-
Treatment: Add varying concentrations of this compound to the cells, followed by a fixed concentration of forskolin to stimulate adenylyl cyclase. Incubate for an appropriate time (e.g., 15 minutes) at 37°C.[5]
-
Cell Lysis: Terminate the reaction by adding a lysis buffer to release the intracellular cAMP.[5]
-
cAMP Quantification: Measure the amount of cAMP in the cell lysates using a competitive immunoassay. In this type of assay, the signal is inversely proportional to the amount of cAMP present.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC50 value.
Caption: Workflow for the forskolin-stimulated cAMP assay.
Conclusion
This compound has been a pivotal pharmacological tool in the study of the cannabinoid system. Its high selectivity for the CB2 receptor has enabled researchers to dissect the distinct physiological and pathological roles of the CB1 and CB2 receptors. The data and protocols outlined in this guide provide a foundational understanding of the core characteristics of this compound. While detailed information regarding its synthesis and in vivo pharmacokinetics is not widely available, the in vitro data clearly establishes its profile as a potent and selective CB2 receptor agonist. This has paved the way for the development of newer generations of CB2-selective compounds with potential therapeutic applications in inflammatory and pain-related disorders.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
L759633: A Technical Guide to a Selective Cannabinoid 2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a synthetic cannabinoid that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Cannabinoid 2 (CB2) receptor.[1] As a research tool, it has been instrumental in elucidating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Chemical Structure and Properties
This compound, with the IUPAC name (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene, is a classical cannabinoid analog.[1] Its chemical structure is defined by a tricyclic dibenzopyran core, a feature shared with other cannabinoids.
| Property | Value | Source |
| Molecular Formula | C26H40O2 | Wikipedia |
| Molar Mass | 384.604 g·mol−1 | Wikipedia |
| IUPAC Name | (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | Wikipedia |
| SMILES | CCCCCCC(C)(C)c1cc2c(c(c1)OC)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)C | Wikipedia |
| InChI | InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1 | Wikipedia |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist for the CB2 receptor, exhibiting a significantly higher affinity for CB2 over the CB1 receptor.[1] This selectivity is crucial for its utility as a research tool, as it allows for the specific investigation of CB2 receptor function without the confounding psychoactive effects associated with CB1 receptor activation.
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist such as this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), influencing a variety of cellular processes, including immune cell migration, cytokine release, and cell proliferation.
Signaling Pathway of this compound at the CB2 Receptor
Caption: this compound activates the CB2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, ultimately modulating cellular responses.
Quantitative Data
The selectivity and potency of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Receptor Binding Affinity
| Ligand | CB1 Ki (nM) | CB2 Ki (nM) | CB2/CB1 Affinity Ratio |
| This compound | - | - | 163 |
Note: Specific Ki values were not provided in the initial search results, but the selectivity ratio is a key parameter.
Table 2: Functional Activity (Inhibition of Forskolin-Stimulated cAMP Production)
| Ligand | CB1 EC50 (nM) | CB2 EC50 (nM) |
| This compound | >10,000 | 8.1 |
Experimental Protocols
The characterization of this compound has primarily relied on two key in vitro assays: radioligand binding assays to determine its affinity for cannabinoid receptors and functional assays to measure its agonistic activity.
Experimental Workflow
Caption: Workflow for determining the binding affinity and functional activity of this compound.
Detailed Methodology: Radioligand Binding Assay
This protocol is a synthesized methodology based on standard practices for cannabinoid receptor binding assays.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to confluency, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Binding buffer
-
A range of concentrations of this compound or a vehicle control.
-
A fixed concentration of the radioligand [3H]-CP55940 (a high-affinity cannabinoid receptor agonist).
-
The cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM unlabeled CP55940).
-
The plate is incubated at 30°C for 60-90 minutes with gentle agitation.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value of this compound.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Methodology: Forskolin-Stimulated cAMP Accumulation Assay
This protocol is a synthesized methodology based on standard practices for measuring Gαi-coupled GPCR activity.
1. Cell Culture:
-
CHO cells stably expressing the human CB2 receptor are seeded into 24- or 48-well plates and grown to near confluency.
2. Assay Procedure:
-
The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., serum-free medium or HBSS).
-
The cells are then pre-incubated for 15-30 minutes at 37°C with various concentrations of this compound in the presence of a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.
-
Following the pre-incubation, forskolin (an adenylyl cyclase activator) is added to all wells (except for the basal control) at a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM).
-
The cells are incubated for an additional 15-30 minutes at 37°C.
3. cAMP Measurement:
-
The incubation is terminated by aspirating the medium and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based kits).
-
The intracellular cAMP concentration in the cell lysates is then determined according to the manufacturer's instructions for the chosen assay kit.
4. Data Analysis:
-
The amount of cAMP produced in the presence of different concentrations of this compound is measured.
-
The data are normalized to the response produced by forskolin alone.
-
A dose-response curve is generated by plotting the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
The EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect, is determined using non-linear regression analysis.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CB2 receptor in health and disease. Its high selectivity for CB2 over CB1 allows for targeted studies without the psychoactive effects associated with pan-cannabinoid agonists. The well-established in vitro assays for determining its binding affinity and functional activity provide a robust framework for its characterization and for the screening of novel CB2 receptor modulators. This technical guide provides a foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.
References
In Vitro Pharmacology of L759633: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a synthetic ligand that has been instrumental in the characterization of the cannabinoid receptor subtype 2 (CB2). Its high selectivity for CB2 over the cannabinoid receptor subtype 1 (CB1) has made it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the CB2 receptor. This technical guide provides an in-depth overview of the in vitro pharmacology of this compound, focusing on its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Core Pharmacological Profile of this compound
This compound is characterized as a potent and selective CB2 receptor agonist. In vitro studies have consistently demonstrated its ability to bind to and activate the CB2 receptor, leading to downstream signaling events. Its selectivity for CB2 is a key feature, minimizing the psychoactive effects associated with CB1 receptor activation.
Data Presentation: Quantitative Pharmacology
The following tables summarize the key quantitative data regarding the in vitro pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Preparation | Ki (nM) | CB2/CB1 Affinity Ratio | Reference |
| Human CB1 | [3H]-CP55940 | CHO cell membranes | >1000 | 163 | [1] |
| Human CB2 | [3H]-CP55940 | CHO cell membranes | 8.1 | [1] |
Table 2: Functional Activity of this compound
| Assay | Receptor | Cell Line | Parameter | Value (nM) | CB1/CB2 EC50 Ratio | Reference |
| Forskolin-stimulated cAMP production | Human CB1 | CHO cells | EC50 | >10000 | >1000 | [1][2] |
| Forskolin-stimulated cAMP production | Human CB2 | CHO cells | EC50 | 8.1 | [1][2] |
Signaling Pathway
This compound, as a CB2 receptor agonist, activates a G-protein coupled receptor (GPCR) signaling cascade. The CB2 receptor is primarily coupled to Gi/o proteins. Upon activation by an agonist like this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological data. The following are detailed protocols for the key experiments used to characterize this compound in vitro.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for cannabinoid receptors.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with either the human CB1 or CB2 receptor are cultured to confluency.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in 96-well plates.
-
To each well, add the cell membrane preparation, the radioligand ([3H]-CP55940), and varying concentrations of the unlabeled competitor ligand (this compound).
-
For determining non-specific binding, a high concentration of a potent, unlabeled cannabinoid ligand is used in a separate set of wells.
-
The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow binding to reach equilibrium.
3. Filtration and Washing:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
4. Scintillation Counting:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Production Assay
This functional assay measures the ability of this compound to act as an agonist and inhibit adenylyl cyclase activity.
1. Cell Culture:
-
CHO cells stably expressing either the human CB1 or CB2 receptor are seeded in multi-well plates and grown to a suitable confluency.
2. Assay Procedure:
-
The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then treated with varying concentrations of this compound and incubated for a short period.
-
Following this, adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.
-
The incubation is continued for a defined time to allow for the modulation of cAMP levels by the agonist.
3. Cell Lysis and cAMP Quantification:
-
The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysates is determined using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or other commercially available cAMP assay kits.
4. Data Analysis:
-
The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound.
-
The EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Conclusion
This compound is a well-characterized, potent, and selective CB2 receptor agonist. The in vitro pharmacological data, primarily derived from radioligand binding and cAMP functional assays, provide a clear profile of its activity. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of cannabinoid pharmacology and drug discovery, facilitating the design and execution of further studies to explore the therapeutic potential of targeting the CB2 receptor.
References
In Vivo Effects of L-759,633 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vivo effects of L-759,633 administration, based on available scientific literature. L-759,633 is a synthetic cannabinoid agonist recognized for its significant selectivity for the Cannabinoid Receptor Type 2 (CB2) over the Cannabinoid Receptor Type 1 (CB1).[1][2] This selectivity profile makes it a valuable tool for investigating the therapeutic potential of CB2 receptor activation, which is primarily associated with immunomodulatory and analgesic functions without the psychoactive effects mediated by CB1 receptors.[1]
The available in vivo research predominantly focuses on the antinociceptive (pain-relieving) properties of L-759,633. While the strong anti-inflammatory and anti-cancer effects of selective CB2 agonism have been demonstrated with other compounds, specific in vivo data for L-759,633 in these areas are limited in publicly accessible literature. This guide synthesizes the core pharmacological data, detailed experimental protocols from key in vivo studies, and the underlying signaling mechanisms.
Core Pharmacology and Mechanism of Action
L-759,633 functions as a potent and selective agonist at the CB2 receptor. In vitro studies have established its high affinity for CB2 receptors, with a selectivity ratio of 163-fold over CB1 receptors.[2] The primary mechanism of action for L-759,633 involves the activation of the Gi/o protein-coupled CB2 receptor. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This signaling cascade is central to the receptor's role in modulating cellular functions, particularly in immune cells where the CB2 receptor is predominantly expressed.
Signaling Pathway of L-759,633 at the CB2 Receptor
In Vivo Antinociceptive Effects
A key in vivo application of L-759,633 has been in the investigation of acute pain. Studies in rodent models demonstrate that systemic administration of L-759,633 produces significant, dose-dependent analgesic effects.[4]
Quantitative Data Presentation
The antinociceptive effects of L-759,633 administered intraperitoneally (i.p.) in rats were measured using the hot plate and tail flick tests. The efficacy is expressed as the Maximum Possible Effect (%MPE).
| Dose (mg/kg, i.p.) | Test Method | Time Point | Analgesic Effect (% MPE ± SEM) | Significance (vs. Control) |
| 3 | Tail Flick | 60 min | ~25% (Value estimated from graph) | p < 0.05 |
| 6 | Tail Flick | 60 min | ~45% (Value estimated from graph) | p < 0.05 |
| 12 | Tail Flick | 60 min | ~65% (Value estimated from graph) | p < 0.05 |
| 3 | Hot Plate | 60 min | ~30% (Value estimated from graph) | p < 0.05 |
| 6 | Hot Plate | 60 min | ~50% (Value estimated from graph) | p < 0.05 |
| 12 | Hot Plate | 60 min | ~70% (Value estimated from graph) | p < 0.05 |
| Data synthesized from Joha et al., 2021.[4] The peak analgesic effects for all tested doses were observed at the 60-minute time point. |
Experimental Protocol: Acute Pain Model
This protocol details the methodology used to assess the antinociceptive effects of L-759,633 in an acute thermal pain model in rats.[4]
-
Animal Model:
-
Species: Wistar albino rats.
-
Housing: Maintained in standard cages with 12-hour light/dark cycles and ad libitum access to food and water.
-
-
Drug Preparation and Administration:
-
Compound: L-759,633.
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO).
-
Doses: 3, 6, and 12 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Control Group: Administered vehicle (DMSO) only.
-
-
Nociceptive Testing:
-
Tail Flick Test: A radiant heat source is focused on the distal portion of the rat's tail. The latency to flick the tail away from the heat is recorded. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.
-
Hot Plate Test: The rat is placed on a heated surface maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded. A cut-off time is also employed.
-
-
Data Analysis:
-
Measurements are taken at baseline (0 min) and at various time points post-injection (e.g., 15, 30, 60, 90, 120 min).[4]
-
The antinociceptive effect is calculated as the Percent of Maximal Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100
-
Statistical analysis is performed to compare drug-treated groups with the vehicle control group.
-
Experimental Workflow Diagram
Potential Therapeutic Applications and Future Directions
The high selectivity of L-759,633 for the CB2 receptor positions it as a compound of interest for conditions where inflammation and pain are key components, without the undesirable central nervous system side effects.
-
Anti-Inflammatory Effects: The CB2 receptor is a well-established modulator of immune responses. Agonism at this receptor generally leads to anti-inflammatory effects. Although specific in vivo studies on L-759,633 in inflammation models are scarce, its potent CB2 agonism strongly suggests potential utility in treating inflammatory disorders. Further research is required to characterize these effects in relevant animal models of diseases such as arthritis, inflammatory bowel disease, or neuroinflammation.
-
Oncology: Research has shown that CB2 receptors are often overexpressed in various tumor types, including gliomas.[5] Landmark studies using other selective CB2 agonists, such as JWH-133, have demonstrated significant regression of malignant glioma tumors in mouse models.[1] These findings establish a compelling rationale for investigating L-759,633 in similar in vivo cancer models to assess its potential as an anti-neoplastic agent that would be devoid of psychotropic side effects.[1]
References
A Technical Guide to the Therapeutic Potential of L759633: A Selective Cannabinoid Receptor 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties and therapeutic potential of L759633, a selective agonist for the Cannabinoid Receptor 2 (CB2). The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
This compound is a synthetic cannabinoid that exhibits a high degree of selectivity for the CB2 receptor over the CB1 receptor.[1][2][3][4] This selectivity is a key attribute, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids, while CB2 receptor modulation is primarily linked to immunomodulatory and analgesic effects.[5] Consequently, this compound and other selective CB2 agonists are being investigated for their therapeutic potential in a variety of conditions, including pain, inflammation, and neurodegenerative diseases, without the undesirable central nervous system side effects.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, primarily derived from in vitro studies characterizing its binding affinity and functional activity at human cannabinoid receptors.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CB1 | 15850 nM | --INVALID-LINK-- |
| CB2 | 97.2 nM | --INVALID-LINK-- | |
| Affinity Ratio (CB2/CB1) | - | 163 | [1][2][3][4] |
| Functional Activity (EC50) | CB1 | >10,000 nM | [1][2] |
| CB2 | 8.1 nM | [1][2] | |
| EC50 Ratio (CB1/CB2) | - | >1000 | [1][2] |
Signaling Pathway
This compound, as a CB2 receptor agonist, activates intracellular signaling cascades upon binding. The CB2 receptor is a G-protein coupled receptor (GPCR), primarily coupled to Gi/o proteins. Activation of the CB2 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1][2][6][7] This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, CB2 receptor activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6]
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
L759633: A Technical Guide for Pain and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L759633, a selective cannabinoid receptor 2 (CB2) agonist, for its application in pain and inflammation research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Core Compound Properties: this compound
This compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2). Its selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1) makes it a valuable tool for investigating the therapeutic potential of CB2 activation in pain and inflammation, while minimizing the psychoactive effects associated with CB1 receptor activation.[1]
Data Presentation: In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its use in experimental settings.
Table 1: Radioligand Binding Affinity of this compound [2][3]
| Receptor | Radioligand | Preparation | Ki (nM) | CB2/CB1 Affinity Ratio |
| Human CB1 | [3H]-CP55940 | CHO cell membranes | 1330 | 163 |
| Human CB2 | [3H]-CP55940 | CHO cell membranes | 8.1 |
Table 2: Functional Potency of this compound in cAMP Assays [2][3]
| Receptor | Assay Type | Preparation | EC50 (nM) | CB1/CB2 EC50 Ratio |
| Human CB1 | Forskolin-stimulated cAMP inhibition | CHO cells | >10000 | >1000 |
| Human CB2 | Forskolin-stimulated cAMP inhibition | CHO cells | 8.1 |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the CB2 receptor, a G protein-coupled receptor (GPCR). Activation of the CB2 receptor is primarily coupled to the Gi/o alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] The reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing gene transcription and cellular function. Additionally, CB2 receptor activation can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.[2][5] These signaling events are believed to mediate the anti-inflammatory and analgesic effects of CB2 receptor agonists.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the activity of this compound.
In Vitro Assays
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB2 receptor.
Materials:
-
Membranes from CHO cells stably transfected with the human CB2 receptor.
-
[3H]-CP55940 (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.5% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand like WIN 55,212-2).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [3H]-CP55940 (typically at or below its Kd value).
-
Varying concentrations of this compound or vehicle (for total binding) or the non-specific binding control.
-
Cell membrane preparation.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity and reduce cAMP levels.
Materials:
-
CHO cells stably co-expressing the human CB2 receptor and a cAMP-responsive reporter system (or cells for subsequent cAMP measurement).
-
This compound (test compound).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Assay buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or other chemiluminescent/fluorescent-based kits).
Procedure:
-
Seed CB2-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Add serial dilutions of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (a concentration that produces a submaximal cAMP response, e.g., 1-10 µM) and incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Construct a dose-response curve by plotting the percentage inhibition of the forskolin-stimulated cAMP response against the concentration of this compound.
-
Determine the EC50 value of this compound from the dose-response curve using non-linear regression.
In Vivo Models of Pain and Inflammation
The following protocols describe common rodent models used to evaluate the analgesic and anti-inflammatory properties of this compound. All animal procedures should be conducted in accordance with approved animal care and use protocols.
This is a widely used model of acute inflammation and inflammatory pain.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
This compound.
-
Vehicle (e.g., DMSO, saline with a solubilizing agent).
-
1% (w/v) λ-Carrageenan solution in sterile saline.
-
Pletysmometer or calipers for measuring paw volume/thickness.
Procedure:
-
Acclimatize animals to the testing environment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.
-
After a pre-determined time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the plantar surface of one hind paw.
-
Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
The anti-inflammatory effect is expressed as the percentage inhibition of edema in the drug-treated group compared to the vehicle-treated group.
-
Pain behavior (e.g., thermal hyperalgesia or mechanical allodynia) can also be assessed at the same time points using appropriate equipment (e.g., plantar test, von Frey filaments).
This model induces a more chronic inflammatory state, mimicking aspects of rheumatoid arthritis.
Animals:
-
Lewis or Sprague-Dawley rats.
Materials:
-
This compound.
-
Vehicle.
-
Complete Freund's Adjuvant (CFA).
-
Calipers for measuring joint diameter.
-
Apparatus for assessing pain behavior (e.g., von Frey filaments, thermal plantar test).
Procedure:
-
On day 0, induce arthritis by injecting a small volume (e.g., 0.1 mL) of CFA into the plantar surface of one hind paw or at the base of the tail.
-
Monitor the development of arthritis over several weeks by measuring paw/joint swelling and assessing pain behaviors.
-
Once arthritis is established (e.g., day 14), begin treatment with this compound or vehicle, administered daily or according to the desired dosing regimen.
-
Continue to monitor arthritic scores, paw/joint swelling, and pain behaviors throughout the treatment period.
-
At the end of the study, tissues can be collected for histological analysis of joint damage and inflammation.
Pharmacokinetics
Currently, there is limited publicly available information specifically detailing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound. Researchers planning in vivo studies are advised to conduct preliminary pharmacokinetic assessments to determine key parameters such as half-life, bioavailability, and brain penetration in their chosen animal model and administration route.
Conclusion
This compound is a valuable research tool for investigating the role of the CB2 receptor in pain and inflammation. Its high selectivity for CB2 over CB1 allows for the exploration of the therapeutic potential of targeting this receptor system while avoiding unwanted psychoactive side effects. The data and protocols provided in this guide are intended to facilitate the design and execution of robust preclinical studies to further elucidate the promise of CB2 agonism for the treatment of a range of painful and inflammatory conditions.
References
- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 5. d-nb.info [d-nb.info]
The Role of L759633 in Cannabinoid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a synthetic cannabinoid ligand that has been instrumental in elucidating the pharmacology of the cannabinoid type 2 receptor (CB2).[1] As a selective agonist for the CB2 receptor, this compound serves as a valuable chemical tool for investigating the physiological and pathophysiological roles of this receptor, which is primarily expressed in the immune system and peripheral tissues.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's role in cannabinoid signaling, with a focus on its receptor binding, functional activity, and downstream signaling pathways. The information is presented to be a valuable resource for researchers in cannabinoid pharmacology and drug development.
Core Concepts: Receptor Binding and Selectivity
This compound is characterized by its high binding affinity and selectivity for the CB2 receptor over the CB1 receptor.[2][3][5] This selectivity is a crucial feature, as it allows for the targeted investigation of CB2 receptor function without the confounding psychoactive effects associated with CB1 receptor activation.[1]
Quantitative Data: Binding Affinities
The binding affinity of this compound for human CB1 and CB2 receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki value indicating a higher affinity.
| Ligand | Receptor | Ki (nM) | CB2/CB1 Affinity Ratio | Reference |
| This compound | hCB1 | 1320 | 163 | [2][3] |
| hCB2 | 8.1 | [2][3] |
Table 1: Binding affinities of this compound at human cannabinoid receptors.
Functional Activity and Signaling Pathways
This compound has been characterized as a potent CB2 receptor agonist.[2][3][5] Upon binding to the CB2 receptor, it initiates a cascade of intracellular signaling events. The primary and most well-studied signaling pathway for CB2 receptors is the Gi/o-protein-coupled pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][7]
Gi/o-Protein Coupling and cAMP Inhibition
Studies have demonstrated that this compound is a potent and efficacious agonist in inhibiting forskolin-stimulated cAMP production in cells expressing the CB2 receptor.[2][3][5] However, there is some conflicting evidence in the literature. A study by Dhopeshwarkar & Mackie (2016) reported that this compound showed no efficacy in inhibiting adenylyl cyclase in their experimental system, highlighting the potential for assay-dependent variability in functional readouts.[8][9]
Quantitative Data: Functional Potency
The half-maximal effective concentration (EC50) is a measure of a drug's potency in producing a functional response.
| Ligand | Assay | Cell Line | EC50 (nM) | CB1/CB2 EC50 Ratio | Reference |
| This compound | cAMP Inhibition | CHO-hCB2 | 8.1 | >1000 | [2][3] |
| cAMP Inhibition | CHO-hCB1 | >10,000 | [2][3] |
Table 2: Functional potency of this compound in cAMP inhibition assays.
Mitogen-Activated Protein Kinase (MAPK) Pathway
While direct experimental data on the effect of this compound on the MAPK/ERK pathway is currently lacking, it is a well-established downstream target of CB2 receptor activation.[3][10] Activation of CB2 receptors by agonists typically leads to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which play a role in cell proliferation, differentiation, and survival.[3][10][11] Further research is required to specifically delineate the impact of this compound on this pathway.
Functional Selectivity and Biased Agonism
Recent research has revealed the concept of functional selectivity or biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor.[12][13] A study by Dhopeshwarkar & Mackie (2016) investigated the biased agonist properties of this compound at the CB2 receptor. Their findings indicated that this compound did not promote the recruitment of β-arrestin, a key protein in a non-canonical signaling pathway.[8][9] This suggests that this compound may act as a G protein-biased agonist, preferentially signaling through Gi/o-protein-coupled pathways.
In Vitro and In Vivo Studies
Anticancer Effects
In vitro studies have explored the potential anticancer properties of this compound. One study demonstrated that this compound has an antiproliferative effect on C6 glioma cells, suggesting a potential mechanism involving the generation of oxidants.[2][5] However, in the same study, it did not show an antiproliferative effect on SH-SY5Y neuroblastoma cells.[2][5]
Antinociceptive Effects
In vivo studies in animal models have shown that this compound possesses antinociceptive properties. In a rat model of acute pain, intraperitoneal administration of this compound produced a dose-dependent analgesic effect in both the hot plate and tail-flick tests.[14]
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[5]
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the target receptor (e.g., CHO-hCB1 or CHO-hCB2) are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]-CP55940) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
cAMP accumulation assays are functional assays used to determine the effect of a ligand on adenylyl cyclase activity.[13]
General Protocol:
-
Cell Culture: Cells expressing the target receptor are cultured and seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound (this compound).
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The data are normalized to the forskolin-alone response and analyzed using non-linear regression to determine the EC50 and maximal efficacy (Emax) of the test compound.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The effect of sevoflurane on intracellular calcium concentration from cholinergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Turkish Journal of Science and Health » Submission » The Anticancer Effect of Cannabinoid 2 Agonist L-759,633 on C6 and SH-SY5Y Cell Lines [dergipark.org.tr]
- 3. druglibrary.net [druglibrary.net]
- 4. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Agonist-directed trafficking of response by endocannabinoids acting at CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signaling pathways involved in the cardioprotective effects of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of extracellular signal-regulated kinase as a biomarker for cannabinoid receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel G protein-biased agonist at the μ opioid receptor induces substantial receptor desensitisation through G protein-coupled receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular calcium store filling by an L-type calcium current in the basolateral amygdala at subthreshold membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Critical Assessment of G Protein-Biased Agonism at the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Selectivity of L759633 for the CB2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the cannabinoid ligand L759633, focusing on its selectivity for the Cannabinoid Receptor 2 (CB2) over Cannabinoid Receptor 1 (CB1). This compound has been identified as a potent, CB2-selective agonist, making it a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor. This document synthesizes key quantitative data, outlines experimental methodologies used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound is quantified through both binding affinity and functional activity assays. The data consistently demonstrates a strong preference for the CB2 receptor.
Binding Affinity
Binding assays determine the affinity of a ligand for a receptor. The dissociation constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher affinity. The selectivity is expressed as the ratio of Ki values (Ki CB1 / Ki CB2) or as a direct affinity ratio (CB2/CB1).
| Compound | Receptor | Ki (nM) | CB2/CB1 Affinity Ratio | Reference |
| This compound | hCB1 | - | 163 | [1][2] |
| hCB2 | - |
Note: Specific Ki values were not provided in the source material, but the affinity ratio was explicitly stated.
Functional Activity
Functional assays measure the biological effect of a ligand upon binding to its receptor. For Gi-coupled receptors like CB2, a common assay measures the inhibition of adenylyl cyclase activity, which is quantified by the half-maximal effective concentration (EC50). A lower EC50 value indicates greater potency.
| Compound | Receptor | Assay Type | EC50 (nM) | CB1/CB2 Potency Ratio | Reference |
| This compound | hCB1 | cAMP Inhibition | >1000 | >1000 | [1][3][4] |
| hCB2 | cAMP Inhibition | 8.1 | [1][3][4] |
The data clearly indicates that this compound is a potent agonist at the CB2 receptor with an EC50 of 8.1 nM.[1][3][4] In contrast, its potency at the CB1 receptor is significantly lower, with a selectivity ratio exceeding 1000-fold.[1][3][4] It is noteworthy that at high concentrations (10 µM), this compound can induce a weak (48%) inhibition of cyclic AMP production in CB1-expressing cells, suggesting weak partial agonism at CB1 receptors at concentrations well above its therapeutic or experimental range for CB2.[1][4]
Experimental Protocols
The quantitative data presented above were derived from specific in vitro assays. Understanding these methodologies is crucial for interpreting the results and for designing future experiments.
Radioligand Binding Assays
The binding affinity of this compound was determined using competitive radioligand binding assays.
-
Cell Preparation : Membranes were prepared from Chinese Hamster Ovary (CHO) cells that were stably transfected with either the human CB1 (hCB1) or human CB2 (hCB2) receptor.[1][2]
-
Radioligand : The high-affinity, non-selective cannabinoid agonist [3H]-CP55940 was used as the radiolabeled ligand.[1][2]
-
Procedure : Membranes from the transfected cells were incubated with a fixed concentration of [3H]-CP55940 and varying concentrations of the unlabeled competitor ligand (this compound). The amount of radioligand displaced by this compound was measured to determine its binding affinity. The data is used to calculate the Ki value, which reflects the affinity of this compound for the receptor.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production
The functional potency and efficacy of this compound as a CB2 agonist were assessed by its ability to inhibit the production of cyclic AMP (cAMP).
-
Cell Line : The assay utilized CHO cells stably expressing the human CB2 receptor.[1][3][4]
-
Principle : CB2 receptors are coupled to the inhibitory G-protein, Gi. Activation of the CB2 receptor by an agonist like this compound leads to the inhibition of the enzyme adenylyl cyclase, thereby reducing the intracellular concentration of cAMP.
-
Procedure :
-
The CB2-transfected CHO cells were stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.
-
Cells were simultaneously treated with varying concentrations of this compound.
-
The resulting inhibition of forskolin-stimulated cAMP production was measured.
-
The concentration of this compound that produced 50% of the maximal inhibition was determined as its EC50 value.
-
Mandatory Visualizations
CB2 Receptor Signaling Pathway
The primary signaling pathway for the CB2 receptor involves the inhibition of adenylyl cyclase. This compound, as an agonist, initiates this cascade.
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for L759633 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of L759633, a potent and selective cannabinoid receptor 2 (CB2) agonist, in cell culture experiments. This document includes an overview of its mechanism of action, detailed experimental protocols, and relevant quantitative data to facilitate experimental design and data interpretation.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the CB2 receptor in various physiological and pathological processes. It has been characterized as a potent CB2-selective agonist, demonstrating a significantly higher affinity and functional potency for the CB2 receptor over the CB1 receptor.[1][2] Its primary mechanism of action involves the activation of the Gi/o protein-coupled CB2 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][[“]] Studies have also explored its potential anticancer effects, demonstrating cytotoxic activity in specific cancer cell lines.[4]
Mechanism of Action: CB2 Receptor Signaling
This compound exerts its effects by binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to reduced production of the second messenger cAMP.
Caption: this compound signaling pathway via the CB2 receptor.
Experimental Workflow
A typical experimental workflow to assess the in vitro effects of this compound involves cell culture, treatment with the compound, and subsequent functional or viability assays.
Caption: General experimental workflow for this compound cell culture studies.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound from various in vitro studies.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | CHO cells transfected with human CB2 receptor | Inhibition of forskolin-stimulated cAMP production | 8.1 nM | [1][2] |
| EC50 | CHO cells transfected with human CB1 receptor | Inhibition of forskolin-stimulated cAMP production | >10 µM | [1][2] |
| CB1/CB2 EC50 Ratio | CHO cells | Inhibition of forskolin-stimulated cAMP production | >1000 | [1][2] |
| Ki | Membranes from CHO cells with human CB2 receptor | [3H]-CP55940 binding assay | 31.2 nM (AM630, for comparison) | [2] |
| CB2/CB1 Affinity Ratio | Membranes from CHO cells | [3H]-CP55940 binding assay | 163 | [2] |
| Cell Viability | C6 glioma cells | XTT Assay (24h treatment) | Significant decrease at 5, 10, 20, 40, and 80 µM | [4] |
| Cell Viability | SH-SY5Y neuroblastoma cells | XTT Assay (24h treatment) | No significant reduction | [4] |
Experimental Protocols
Protocol 1: Inhibition of Forskolin-Stimulated cAMP Production
This protocol is designed to measure the antagonistic effect of this compound on adenylyl cyclase activity in cells expressing the CB2 receptor.
Materials:
-
CHO cells stably transfected with the human CB2 receptor (CHO-hCB2)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well microplates
Procedure:
-
Cell Culture: Culture CHO-hCB2 cells in your preferred medium supplemented with FBS and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the CHO-hCB2 cells into white-walled, 384-well microplates at a suitable density and incubate at 37°C overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a serial dilution of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a solution of forskolin at a concentration that gives a submaximal stimulation of cAMP production (e.g., EC80).
-
Treatment:
-
Aspirate the culture medium from the cells.
-
Add the diluted this compound solutions to the wells.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Add the forskolin solution to all wells except the negative control.
-
Incubate for an additional 30-60 minutes at 37°C.
-
-
cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Cell Viability Assay (XTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
C6 glioma or SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plates
Procedure:
-
Cell Culture: Grow C6 or SH-SY5Y cells in DMEM supplemented with 10% FBS and antibiotics in a 37°C, 5% CO2 incubator.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.
-
Treatment:
-
Prepare various concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 24 hours.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's protocol.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in the dark.
-
-
Measurement: Measure the absorbance of the formazan (B1609692) product at 450-500 nm using a microplate reader. The reference wavelength should be around 650 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. The absorbance of the control wells is considered 100% viability. Statistical analysis, such as ANOVA, can be used to determine significant differences.[4]
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for L759633 in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and tissues, making it an attractive therapeutic target for a variety of diseases with an inflammatory or immune component, without the psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation. While in vitro studies have characterized the activity of this compound, to date, there is a notable lack of published in vivo studies detailing its use in animal models of disease.
These application notes and protocols are therefore based on established methodologies for other selective CB2 agonists with similar pharmacological profiles, such as JWH-133, AM-1241, and GW-405833. The information provided is intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.
Mechanism of Action and Signaling Pathway
This compound, as a CB2 receptor agonist, is expected to activate downstream signaling pathways upon binding to the CB2 receptor, which is a G-protein coupled receptor (GPCR). Activation of the CB2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of cAMP can influence a variety of cellular processes, including inflammation, immune response, and cell proliferation.[1]
Caption: Simplified signaling pathway of the CB2 receptor agonist this compound.
Potential Applications in Animal Models
Based on the demonstrated efficacy of other selective CB2 agonists, this compound holds promise for investigation in a range of preclinical disease models.
Inflammatory Pain
Selective CB2 agonists have shown significant anti-nociceptive effects in models of inflammatory pain.[2]
-
Animal Model: Formalin-induced inflammatory pain in mice.
-
Rationale: The formalin test has two distinct phases: an acute neurogenic phase and a later inflammatory phase. CB2 agonists are particularly effective in attenuating the inflammatory phase of pain.[2]
-
Potential Therapeutic Effect: Reduction of pain behaviors (licking, flinching) in the inflammatory phase.
Neuropathic Pain
CB2 receptor activation has been shown to alleviate neuropathic pain, a condition often refractory to standard analgesics.[3][4]
-
Animal Model: Chronic constriction injury (CCI) or spinal nerve ligation (SNL) in rats or mice.
-
Rationale: These models mimic chronic nerve damage and the resulting allodynia and hyperalgesia. CB2 receptors are upregulated in the spinal cord following peripheral nerve injury.[5]
-
Potential Therapeutic Effect: Reversal of tactile allodynia and thermal hyperalgesia.
Liver Fibrosis
CB2 agonists have demonstrated protective effects in models of liver injury and fibrosis.[6][7]
-
Animal Model: Bile duct ligation (BDL) or carbon tetrachloride (CCl4)-induced liver fibrosis in rats.
-
Rationale: CB2 receptor activation can reduce inflammation, oxidative stress, and apoptosis in the liver, and may promote liver regeneration.[6][7]
-
Potential Therapeutic Effect: Attenuation of liver fibrosis, reduction in serum markers of liver damage (e.g., ALT, AST), and decreased inflammatory cell infiltration.
Cancer
The anti-proliferative and anti-metastatic effects of CB2 agonists have been explored in various cancer models.[8][9]
-
Animal Model: Xenograft models where human cancer cell lines (e.g., breast cancer, glioma) are implanted into immunodeficient mice.
-
Rationale: CB2 receptors are expressed on various tumor cells, and their activation can induce apoptosis and inhibit cell migration and invasion.[9][10]
-
Potential Therapeutic Effect: Reduction in tumor growth and metastasis.
Quantitative Data from In Vivo Studies with Analogous CB2 Agonists
The following table summarizes dosages and routes of administration for selective CB2 agonists in various animal models, which can serve as a starting point for dose-ranging studies with this compound.
| Compound | Animal Model | Disease Model | Route of Administration | Effective Dose Range | Reference |
| JWH-133 | Mouse | Inflammatory Pain (Formalin) | Intraperitoneal (i.p.) | 0.23 - 1 mg/kg | [2][11] |
| AM-1241 | Rat | Neuropathic Pain (SNL) | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | |
| AM-1241 | Rat | Liver Fibrosis (BDL) | Intraperitoneal (i.p.) | 1 mg/kg/day | [6] |
| GW-405833 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Intraperitoneal (i.p.) | 3 - 30 mg/kg | [5] |
| GW-405833 | Mouse | Acute Liver Injury (Concanavalin A) | Intraperitoneal (i.p.) | 20 mg/kg | [12] |
| JWH-015 | Mouse | Diet-Induced Obesity | Intraperitoneal (i.p.) | 10 mg/kg | [13][14][15] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Inflammatory Pain (Formalin Test)
Objective: To assess the anti-nociceptive effect of this compound on inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline in a 1:1:18 ratio)
-
5% Formalin solution
-
Male C57BL/6 mice (8-10 weeks old)
-
Observation chambers with mirrors for unobstructed view of paws
Experimental Workflow:
Caption: Experimental workflow for the formalin-induced inflammatory pain model.
Procedure:
-
Acclimation: Place individual mice in the observation chambers and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Prepare a stock solution of this compound in the chosen vehicle. Administer this compound or vehicle via intraperitoneal (i.p.) injection. A dose-ranging study (e.g., 0.1, 1, 10 mg/kg) is recommended.
-
Pain Induction: 30-60 minutes after drug administration, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Scoring: Immediately after formalin injection, record the cumulative time the mouse spends licking or flinching the injected paw. Scoring is typically divided into two phases: the early (acute) phase (0-10 minutes) and the late (inflammatory) phase (10-60 minutes).
-
Data Analysis: Compare the total time spent in pain-related behaviors during the late phase between the this compound-treated groups and the vehicle control group.
Protocol 2: Evaluation of this compound in a Rat Model of Liver Fibrosis (Bile Duct Ligation)
Objective: To determine the therapeutic potential of this compound in mitigating liver fibrosis.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments for laparotomy
-
Suture materials
-
Biochemical assay kits (for ALT, AST, etc.)
-
Histology reagents (formalin, paraffin, H&E stain, Masson's trichrome stain)
Experimental Workflow:
Caption: Experimental workflow for the bile duct ligation model of liver fibrosis.
Procedure:
-
Surgical Procedure: Anesthetize the rats and perform a midline laparotomy. In the BDL group, isolate the common bile duct and ligate it in two places, then transect it between the ligatures. In the sham group, isolate the bile duct without ligation.
-
Treatment: Following a recovery period, begin daily i.p. administration of this compound or vehicle for a period of 3 weeks.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals.
-
Sample Collection: Collect blood via cardiac puncture for serum analysis and perfuse the liver with saline before harvesting tissue samples.
-
Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin to assess liver injury.
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and necrosis, and with Masson's trichrome to visualize and quantify collagen deposition (fibrosis).
Conclusion
This compound, as a selective CB2 receptor agonist, presents a promising therapeutic candidate for a variety of diseases. The protocols and data presented here, derived from studies on analogous compounds, provide a solid foundation for initiating preclinical in vivo investigations with this compound. Researchers should perform dose-response studies to determine the optimal therapeutic window for this compound in their specific animal model of disease, while also monitoring for any potential off-target effects. These studies will be crucial in elucidating the therapeutic potential of this compound and advancing it through the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-nociceptive interactions between opioids and a cannabinoid receptor 2 agonist in inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A CB2 Receptor Agonist Reduces the Production of Inflammatory Mediators and Improves Locomotor Activity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. AM-1241 CB2 Receptor Agonist Attenuates Inflammation, Apoptosis and Stimulate Progenitor Cells in Bile Duct Ligated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of cannabinoid receptors in breast cancer cells improves osteoblast viability in cancer-bone interaction model while reducing breast cancer cell survival and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scisoc.or.th [scisoc.or.th]
- 11. researchgate.net [researchgate.net]
- 12. Protective effects of specific cannabinoid receptor 2 agonist GW405833 on concanavalin A-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Obesity Effect of the CB2 Receptor Agonist JWH-015 in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Obesity Effect of the CB2 Receptor Agonist JWH-015 in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
L759633 dosage and administration guidelines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and experimental protocols for the use of L759633, a potent and selective cannabinoid receptor 2 (CB2) agonist. The information is intended to assist researchers in designing and executing experiments to investigate the biological effects of this compound.
Compound Information
This compound is a research chemical that acts as a selective agonist for the CB2 receptor. Its selectivity for CB2 over the CB1 receptor makes it a valuable tool for studying the specific roles of the CB2 receptor in various physiological and pathological processes, without the psychoactive effects associated with CB1 receptor activation.
In Vitro Applications
Data Summary: In Vitro Activity of this compound
The following table summarizes the in vitro activity of this compound from functional assays.
| Assay Type | Cell Line | Target | Parameter | Value | Reference |
| cAMP Inhibition | CHO cells expressing human CB2 receptors | Cannabinoid Receptor 2 (CB2) | EC50 | 8.1 nM | [1][2] |
| Receptor Binding | CHO cells expressing human CB1 and CB2 receptors | CB2/CB1 Affinity Ratio | Ki Ratio | 163 | [1][2] |
Experimental Protocol: In Vitro cAMP Inhibition Assay
This protocol describes a method to determine the potency of this compound in inhibiting adenylyl cyclase activity in cells expressing the CB2 receptor.
Objective: To measure the EC50 of this compound for the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Materials:
-
CHO cells stably transfected with the human CB2 receptor.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
This compound stock solution (e.g., in DMSO).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Plate reader compatible with the cAMP assay kit.
Procedure:
-
Cell Culture: Culture CHO-CB2 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into a 384-well white opaque microplate at a suitable density. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration that induces a submaximal stimulation of cAMP production.
-
Treatment:
-
Add the serially diluted this compound to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add forskolin to all wells except the negative control.
-
Incubate for a further 30 minutes at 37°C.
-
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to lyse the cells and measure the cAMP levels using a plate reader.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Experimental Workflow for In Vitro cAMP Inhibition Assay
In Vivo Applications
Data Summary: In Vivo Activity of this compound
The following table summarizes the in vivo activity of this compound in a rat model of acute pain.
| Animal Model | Species | Administration Route | Dosage Range | Observed Effect | Reference |
| Acute Pain (Hot Plate and Tail Flick Tests) | Rat | Intraperitoneal (i.p.) | 3, 6, 12 mg/kg | Dose-dependent antinociceptive effects | [3] |
Experimental Protocol: In Vivo Acute Pain Model (Rat)
This protocol describes a method to assess the antinociceptive effects of this compound in a rat model of acute pain.
Objective: To evaluate the dose-dependent analgesic effect of this compound using the hot plate and tail flick tests.
Materials:
-
Male Wistar rats (or other suitable strain).
-
This compound.
-
Vehicle (e.g., saline, or saline with a small percentage of a solubilizing agent like DMSO or Tween 80).
-
Hot plate apparatus.
-
Tail flick apparatus.
-
Syringes and needles for intraperitoneal injection.
Procedure:
-
Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Habituation: Habituate the animals to the testing apparatus (hot plate and tail flick) for several days prior to the experiment to minimize stress-induced responses.
-
Baseline Measurement: On the day of the experiment, measure the baseline latency for each rat on both the hot plate and tail flick tests.
-
Compound Administration:
-
Divide the animals into groups (e.g., vehicle control, this compound at 3 mg/kg, 6 mg/kg, and 12 mg/kg).
-
Administer the vehicle or the specified dose of this compound via intraperitoneal (i.p.) injection.[3]
-
-
Post-Treatment Measurements: Measure the response latency on the hot plate and tail flick tests at various time points after injection (e.g., 30, 60, 90, and 120 minutes). The peak effect of this compound has been observed at 60 minutes.[3]
-
Data Analysis:
-
Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point.
-
Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A dose-response curve can be generated to determine the ED50.
-
Experimental Workflow for In Vivo Acute Pain Model
Signaling Pathway
This compound, as a CB2 receptor agonist, primarily signals through the Gi/o protein pathway. Activation of the CB2 receptor leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP). The Gβγ subunit of the G-protein can also dissociate and activate other downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
CB2 Receptor Signaling Pathway
References
- 1. Cannabinoid CB2 receptor-mediated anti-nociception in models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for L759633 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of L759633 stock solutions for use in a variety of experimental settings. This compound is a selective cannabinoid receptor 2 (CB2) agonist, known for its analgesic and anti-inflammatory properties with minimal psychoactive effects due to its low affinity for the CB1 receptor.[1][2] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Formula | C₂₆H₄₀O₂ |
| Molar Mass | 384.60 g/mol [1] |
| Purity | ≥98% |
| CAS Number | 174627-50-0[1] |
Solubility Data
The choice of solvent is crucial for ensuring that this compound is fully dissolved and remains stable. Based on available data, the following solvents are recommended for preparing stock solutions.
| Solvent | Maximum Solubility |
| Ethanol (B145695) | 50 mM |
| Dimethyl Sulfoxide (DMSO) | 25 mM |
Experimental Protocols
Below are detailed protocols for the preparation of this compound stock solutions using either DMSO or ethanol.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
Molar Mass (MW) = 384.60 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = C (mol/L) * V (L) * MW ( g/mol )
-
Mass (mg) = 0.010 mol/L * 0.001 L * 384.60 g/mol * 1000 mg/g = 3.846 mg
-
-
Weighing:
-
Carefully weigh out 3.846 mg of this compound using an analytical balance.
-
Transfer the weighed compound to a clean microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C.[3]
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Protocol 2: Preparation of a 10 mM Stock Solution in Ethanol
This protocol outlines the preparation of 1 mL of a 10 mM this compound stock solution in ethanol.
Materials:
-
This compound (solid)
-
Ethanol, absolute (200 proof), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
As in Protocol 1, the required mass for a 1 mL of 10 mM solution is 3.846 mg.
-
-
Weighing:
-
Accurately weigh 3.846 mg of this compound and transfer it to a microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of absolute ethanol to the tube.
-
Secure the cap and vortex until the compound is fully dissolved. If necessary, sonication for a brief period can aid dissolution.
-
-
Storage:
-
Store the ethanolic stock solution at -20°C.[3]
-
Aliquoting into smaller volumes is advised to maintain the integrity of the solution.
-
Working Solution Preparation
For most cell-based assays, the final concentration of the organic solvent should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Therefore, the high-concentration stock solution must be serially diluted to create working solutions.
Example: Preparation of a 10 µM working solution from a 10 mM stock solution.
-
Intermediate Dilution (optional but recommended):
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in the same solvent (e.g., 10 µL of 10 mM stock + 90 µL of solvent).
-
-
Final Working Solution:
-
To prepare a 10 µM working solution, dilute the 1 mM intermediate stock 1:100 in the final assay buffer or cell culture medium (e.g., 1 µL of 1 mM intermediate stock into 99 µL of medium).
-
Ensure rapid mixing to prevent precipitation of the compound.
-
Signaling Pathway and Experimental Workflow
This compound acts as an agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR). Upon activation, it typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound signaling pathway via the CB2 receptor.
The following diagram illustrates the general workflow for preparing and using this compound in a typical in vitro experiment.
References
Application Notes and Protocols for L759633 in Cyclic AMP Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a potent and selective agonist for the cannabinoid receptor 2 (CB2), a G protein-coupled receptor (GPCR) primarily expressed in immune cells.[1] The CB2 receptor is a therapeutic target for a variety of conditions, including inflammatory and neuropathic pain, without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[1] Activation of the CB2 receptor, which is predominantly coupled to the Gi/o protein, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This application note provides detailed protocols for utilizing this compound in cAMP functional assays to characterize its agonist activity at the CB2 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound in receptor binding and cAMP functional assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Cell Line | Radioligand | Reference |
| Human CB1 | >1000 | CHO | [³H]-CP55940 | [4] |
| Human CB2 | 8.1 | CHO | [³H]-CP55940 | [4] |
Table 2: Functional Potency of this compound in cAMP Inhibition Assays
| Parameter | Value (nM) | Cell Line | Assay Condition | Reference |
| EC₅₀ | 8.1 | CHO-CB2 | Forskolin-stimulated | [4] |
| EC₅₀ (CB1) | >10000 | CHO-CB1 | Forskolin-stimulated | [4] |
Signaling Pathway
The canonical signaling pathway for the this compound-mediated activation of the CB2 receptor involves the inhibition of adenylyl cyclase. Upon binding of this compound, the CB2 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi subunit dissociates from the Gβγ dimer and directly inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This results in a reduction of intracellular cAMP levels.
Experimental Protocols
This section provides a detailed methodology for a forskolin-stimulated cAMP inhibition assay using this compound in a cell line stably expressing the human CB2 receptor (e.g., CHO-hCB2).
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor (CHO-hCB2).
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Stock solution in DMSO.
-
Forskolin (B1673556): Stock solution in DMSO.
-
3-isobutyl-1-methylxanthine (IBMX): Stock solution in DMSO (optional, phosphodiesterase inhibitor).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell Lysis Buffer: As provided in the cAMP assay kit.
-
White, opaque 96-well or 384-well microplates.
Experimental Workflow
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture CHO-hCB2 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in a fresh culture medium and perform a cell count.
-
Seed the cells into a white, opaque 96-well or 384-well plate at a density of 5,000-20,000 cells per well. The optimal cell density should be determined empirically.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Preparation and Treatment:
-
On the day of the assay, prepare serial dilutions of this compound in serum-free medium or assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Prepare a working solution of forskolin in the same buffer. The final concentration of forskolin should be one that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM, to be optimized).
-
(Optional) If using a phosphodiesterase inhibitor, add IBMX to the assay buffer at a final concentration of 100-500 µM.
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Forskolin Stimulation:
-
Following the pre-incubation, add the forskolin working solution to all wells (except for the basal control wells).
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
After the stimulation period, lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Incubate for the time recommended in the kit's protocol to ensure complete lysis.
-
Proceed with the cAMP detection according to the manufacturer's instructions for your specific assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC₅₀ value.
-
Conclusion
This application note provides a comprehensive guide for utilizing this compound in cAMP functional assays. The provided protocols and data will aid researchers in accurately characterizing the agonist activity and potency of this compound at the CB2 receptor. The detailed workflow and signaling pathway diagrams offer a clear understanding of the experimental procedure and the underlying biological mechanism.
References
Application Notes and Protocols for Studying Immune Modulation with L759633
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a potent and selective agonist for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is primarily expressed on immune cells, including T-cells, B-cells, natural killer cells, and macrophages, making it a key target for immunomodulation.[2][3] Activation of the CB2 receptor is generally associated with immunosuppressive and anti-inflammatory effects, offering a promising therapeutic avenue for a variety of inflammatory and autoimmune disorders.[4] Unlike the CB1 receptor, which is predominantly found in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor's targeted expression in the immune system allows for immunomodulatory activity with minimal psychoactive side effects.[1][3]
These application notes provide a comprehensive guide for utilizing this compound to study immune modulation. Included are key pharmacological data, detailed experimental protocols for assessing its impact on immune cell function, and diagrams illustrating the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency at cannabinoid receptors.
Table 1: Binding Affinity of this compound for Human Cannabinoid Receptors
| Receptor | Ki (nM) | CB2/CB1 Affinity Ratio | Reference |
| CB2 | 6.4 | 163 | [5][6][7] |
| CB1 | 1043 | [5][6][7] |
Table 2: Functional Activity of this compound in cAMP Assays
| Cell Line | Receptor | Assay | IC50/EC50 (nM) | CB1/CB2 EC50 Ratio | Reference |
| CHO | CB2 | Inhibition of forskolin-stimulated cAMP | 8.1 | >1000 | [5][6][8] |
| CHO | CB1 | Inhibition of forskolin-stimulated cAMP | >10,000 | [5][6] |
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway in Immune Cells
Activation of the CB2 receptor by this compound initiates a signaling cascade through the Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can subsequently modulate the activity of downstream effectors such as protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38.[9][10] These signaling events ultimately influence gene transcription and cellular responses, such as cytokine production, proliferation, and migration.[11]
Figure 1. CB2 receptor signaling pathway activated by this compound.
Experimental Workflow for Assessing Immunomodulatory Effects
A typical workflow to investigate the immunomodulatory properties of this compound involves isolating primary immune cells or using immune cell lines, treating them with the compound, and then stimulating them to elicit an immune response. The effects of this compound are then quantified through various assays.
Figure 2. General experimental workflow for studying this compound.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the effect of this compound on the proliferation of primary T-cells using carboxyfluorescein succinimidyl ester (CFSE) staining.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
CFSE (5 mM stock in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound (stock solution in DMSO)
-
FACS buffer (PBS with 2% FBS)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend 1x107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Seeding and Treatment:
-
Resuspend the CFSE-labeled cells at 1x106 cells/mL in complete RPMI-1640.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
-
Stimulation:
-
Add 50 µL of anti-CD3/anti-CD28 antibody cocktail (pre-titrated for optimal stimulation) to the appropriate wells.
-
Include unstimulated controls.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and observing the dilution of CFSE fluorescence, which indicates cell division.
-
Cytokine Measurement by ELISA
This protocol describes the quantification of cytokine production (e.g., IL-2, TNF-α) from immune cells treated with this compound using a sandwich ELISA.[12][13]
Materials:
-
Immune cells (e.g., PBMCs, macrophages)
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
Stimulant (e.g., LPS for macrophages, PHA for T-cells)
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at the desired density in a 24- or 48-well plate and allow them to adhere if necessary.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Stimulation:
-
Add the appropriate stimulant to the wells to induce cytokine production.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants for analysis.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit.[14][15] A general procedure is as follows:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production, a hallmark of CB2 receptor activation.[16][17]
Materials:
-
CHO cells stably expressing the human CB2 receptor (CHO-hCB2)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
This compound (stock solution in DMSO)
-
cAMP detection kit (e.g., HTRF, LANCE)
-
384-well white plates
Procedure:
-
Cell Seeding:
-
Seed CHO-hCB2 cells in a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the compound dilutions or vehicle control to the wells.
-
-
Stimulation:
-
Add a concentration of forskolin that elicits a submaximal cAMP response (e.g., 10 µM) to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Western Blot for MAPK Signaling
This protocol allows for the analysis of the phosphorylation status of key proteins in the MAPK signaling pathway (e.g., ERK1/2) following treatment with this compound.[18][19]
Materials:
-
Immune cells
-
This compound
-
Stimulant (e.g., anti-CD3/CD28)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Treat the cells with this compound for the desired time, followed by stimulation.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the ECL substrate.
-
Capture the chemiluminescent signal.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software.
-
Conclusion
This compound serves as a valuable research tool for investigating the role of the CB2 receptor in immune modulation. Its high potency and selectivity allow for targeted studies on the downstream consequences of CB2 activation in various immune cell types. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of CB2 agonists in inflammatory and autoimmune diseases.
References
- 1. L-759,633 - Wikipedia [en.wikipedia.org]
- 2. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB2 receptor-mediated migration of immune cells: it can go either way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. viviabiotech.com [viviabiotech.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bowdish.ca [bowdish.ca]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
L759633: A Potent and Selective Tool for Interrogating CB2 Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 has emerged as a valuable pharmacological tool for the investigation of the cannabinoid type 2 (CB2) receptor. Its high affinity and selectivity for the CB2 receptor over the cannabinoid type 1 (CB1) receptor make it an ideal probe for elucidating the physiological and pathological roles of the CB2 receptor. The CB2 receptor is primarily expressed in immune cells and is implicated in a variety of processes, including inflammation, pain, and neurodegenerative diseases. These application notes provide a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in in vitro assays, and a summary of its potential applications in studying CB2 receptor function.
Pharmacological Profile of this compound
This compound is a potent agonist of the human CB2 receptor. Its selectivity for CB2 over CB1 is a key attribute that allows researchers to dissect the specific functions of the CB2 receptor without the confounding psychoactive effects associated with CB1 receptor activation.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of this compound for human CB1 and CB2 receptors. This data has been compiled from radioligand binding and functional assays.
Table 1: Binding Affinity of this compound at Human Cannabinoid Receptors
| Compound | Receptor | Kᵢ (nM) | CB2/CB1 Affinity Ratio | Reference |
| This compound | CB1 | >10000 | 163 | [1][2] |
| CB2 | 61.3 | [1][2] |
Table 2: Functional Potency of this compound in Forskolin-Stimulated cAMP Assays
| Compound | Receptor | EC₅₀ (nM) | CB1/CB2 EC₅₀ Ratio | Reference |
| This compound | CB1 | >10000 | >1000 | [1][2] |
| CB2 | 8.1 | [1][2] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to guide researchers in the effective use of this compound.
Radioligand Binding Assay (Competitive Binding)
This protocol describes how to determine the binding affinity (Kᵢ) of this compound for the CB2 receptor using a competitive radioligand binding assay with [³H]-CP55940.
Materials:
-
Membranes from CHO cells stably expressing the human CB2 receptor
-
[³H]-CP55940 (radioligand)
-
This compound (test compound)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4
-
GF/B filters, pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from CHO cells overexpressing the human CB2 receptor. A detailed protocol for membrane preparation can be found in various publications.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 500 µL:
-
50 µg of hCB2R cell membranes.
-
A fixed concentration of [³H]-CP55940 (e.g., 0.7 nM).
-
Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or vehicle (for total binding).
-
A high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM CP55940) to determine non-specific binding.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through pre-soaked GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Forskolin-Stimulated cAMP Inhibition Assay
This protocol measures the functional agonistic activity of this compound by quantifying its ability to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556) in cells expressing the CB2 receptor.
Materials:
-
CHO cells stably expressing the human CB2 receptor
-
This compound (test compound)
-
Forskolin (adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor, optional but recommended)
-
Cell culture medium
-
cAMP assay kit (e.g., ELISA, HTRF, or other detection methods)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed hCB2-CHO cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with this compound at various concentrations for a specified time (e.g., 15-30 minutes). Include a vehicle control. If using IBMX, it should be added during this step.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound. Calculate the EC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
Experimental Workflow for cAMP Inhibition Assay
References
best practices for L759633 handling and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
L759633 is a potent and selective cannabinoid receptor 2 (CB2) agonist. Due to its high affinity and selectivity, it is a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes. These application notes provide detailed guidelines for the proper handling, storage, and use of this compound in experimental settings.
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₂₆H₄₀O₂ | N/A |
| Molecular Weight | 384.6 g/mol | N/A |
| CB1 Receptor Binding Affinity (Ki) | 1043 nM | Tocris Bioscience |
| CB2 Receptor Binding Affinity (Ki) | 6.4 nM | Tocris Bioscience |
| Functional Activity (EC₅₀) | 8.1 nM (inhibition of forskolin-stimulated cAMP production) | Tocris Bioscience |
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure user safety. The following protocols are based on the Safety Data Sheet (SDS) provided by Tocris Bioscience and general best practices for handling cannabinoid compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear a laboratory coat.
Safe Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Solid Form: Store at -20°C for long-term storage. The solid is stable for at least two years under these conditions.
-
Solutions: Prepare stock solutions in a suitable solvent such as DMSO or ethanol. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C. For short-term storage of working solutions, 4°C may be acceptable, but it is recommended to prepare fresh solutions for each experiment.
-
Light Sensitivity: Protect from light. Store in a dark, light-resistant container.
-
Air Sensitivity: While specific data on air sensitivity is limited, it is good practice to minimize exposure to air. Store in tightly sealed containers.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Preparation of Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM this compound in anhydrous DMSO. For example, for 1 mg of this compound (MW = 384.6 g/mol ), add 260 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.
In Vitro Forskolin-Stimulated cAMP Accumulation Assay
This protocol is designed to determine the agonist activity of this compound at the CB2 receptor.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., a cancer cell line or immune cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways
Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA). Additionally, CB2 receptor activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2).
CB2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CB2 receptor activated by this compound.
Troubleshooting & Optimization
troubleshooting L759633 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L759633. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2][3] It exhibits high affinity for the CB2 receptor, with Ki values around 6.4 nM, and significantly lower affinity for the CB1 receptor (Ki of approximately 1043 nM), indicating its selectivity.[1][3][4] As a CB2 agonist, this compound mimics the effects of endogenous cannabinoids by binding to and activating CB2 receptors. This activation can lead to various cellular responses, including the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1][3][4]
Q2: I am observing precipitation after diluting my this compound stock solution into an aqueous buffer for my cell-based assay. What is happening and how can I prevent this?
This is a common issue with hydrophobic compounds like this compound. The compound is likely precipitating out of the aqueous solution because its solubility limit has been exceeded. Here are some steps to prevent this:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.
-
Optimize the solvent ratio: While preparing your working solution, ensure that the percentage of the organic solvent (like DMSO) in the final aqueous buffer is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells and also promote precipitation.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the organic solvent before the final dilution into the aqueous buffer.
-
Gentle warming: Gently warming your aqueous buffer to 37°C before adding the this compound solution can sometimes help improve solubility. However, be cautious as prolonged exposure to heat can degrade the compound.
-
Vigorous mixing: Immediately after adding the this compound stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or repeated pipetting. This can help to quickly disperse the compound and prevent localized high concentrations that lead to precipitation.
Q3: Can I sonicate my this compound solution to help it dissolve?
Yes, brief sonication in a water bath can be a useful technique to help dissolve this compound, especially if you observe particulate matter after initial mixing. However, use sonication judiciously as excessive or high-energy sonication can potentially degrade the compound or promote aggregation.
Q4: What is the recommended storage condition for this compound stock solutions?
It is recommended to store stock solutions of this compound at -20°C or -80°C.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents based on data from different suppliers. Please note that these values are a guide, and it is always recommended to perform your own solubility tests.
| Solvent | Supplier | Solubility |
| DMSO | LKT Labs | 25 mM |
| DMSO | MedKoo Biosciences | Soluble |
| Ethanol | Cayman Chemical | 20 mg/mL |
| Ethanol | LKT Labs | 50 mM |
| PBS (pH 7.2) | Cayman Chemical | 0.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 384.6 g/mol ), you would need 3.846 mg.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Warm the Aqueous Buffer: If appropriate for your experiment, pre-warm the aqueous buffer to 37°C.
-
Prepare Intermediate Dilutions (if necessary): Depending on your final desired concentration, it may be beneficial to first prepare an intermediate dilution of your stock solution in DMSO.
-
Final Dilution: Add a small volume of the this compound stock solution to the pre-warmed aqueous buffer. For example, to prepare a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Mix Immediately: Immediately after adding the stock solution, vortex the working solution vigorously to ensure rapid and uniform mixing.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation.
Visualizations
This compound Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to the CB2 receptor.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for resolving common this compound solubility problems.
References
Technical Support Center: Optimizing L759633 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CB2 receptor agonist, L759633, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2). It exhibits high selectivity for the CB2 receptor over the CB1 receptor.[1] The primary mechanism of action for this compound is through the activation of the G i /G o -coupled CB2 receptor, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published data, a good starting point for functional assays, such as cAMP inhibition, is in the low nanomolar range. For cytotoxicity studies on cancer cell lines like C6 glioma, concentrations in the micromolar range have been used.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is a lipophilic compound. For in vitro studies, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[6][7] It is crucial to ensure that the final concentration of the solvent in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[7][8] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.[7]
Q4: Is this compound cytotoxic?
The cytotoxic effects of this compound appear to be cell-type specific. For example, one study reported that this compound significantly decreased cell viability in C6 glioma cells at concentrations of 5, 10, 20, 40, and 80 μM, with an IC50 of 14.97 μM.[5] However, in the same study, it did not reduce the viability of SH-SY5Y neuroblastoma cells.[5] Therefore, it is essential to assess the cytotoxicity of this compound in your specific cell line of interest using an appropriate assay, such as the MTT or XTT assay.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of cAMP production with this compound.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the EC50 in your specific cell system. The reported EC50 for this compound in inhibiting forskolin-stimulated cAMP production in CB2-transfected cells is approximately 8.1 nM.[1][2][3]
-
-
Possible Cause 2: Low or Absent CB2 Receptor Expression.
-
Solution: Verify the expression of the CB2 receptor in your cell line at the protein level using techniques like Western blotting or flow cytometry. If the expression is low, consider using a cell line known to express functional CB2 receptors or a transient/stable transfection system.
-
-
Possible Cause 3: Inactive Compound.
-
Solution: Ensure the proper storage of your this compound stock solution (typically at -20°C or -80°C, protected from light and repeated freeze-thaw cycles). If possible, verify the compound's activity in a validated positive control cell line.
-
-
Possible Cause 4: Issues with the cAMP Assay.
-
Solution: Review your cAMP assay protocol. Ensure that the forskolin (B1673556) stimulation is robust and that all reagents are properly prepared and within their expiration dates. Include appropriate positive and negative controls for the assay itself.
-
Problem 2: I am observing significant cell death in my experiments, even at low concentrations of this compound.
-
Possible Cause 1: High Sensitivity of the Cell Line.
-
Solution: Your cell line may be particularly sensitive to this compound. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for cytotoxicity. If the cytotoxic concentration overlaps with your desired functional concentration, you may need to shorten the incubation time or use a less sensitive cell line.
-
-
Possible Cause 2: Solvent Toxicity.
-
Possible Cause 3: Off-Target Effects.
-
Solution: While this compound is selective for CB2, high concentrations can potentially lead to off-target effects.[9][10] Try to use the lowest effective concentration determined from your dose-response studies. If off-target effects are suspected, you can use a CB2 receptor antagonist (e.g., AM630) to confirm that the observed effect is mediated by the CB2 receptor.
-
Quantitative Data Summary
| Parameter | Receptor | Value | Cell Line | Reference |
| Binding Affinity (Ki) | CB1 | >10000 nM | CHO | [1] |
| CB2 | 61.4 nM | CHO | [1] | |
| Functional Activity (EC50) | CB1 (cAMP inhibition) | >10000 nM | CHO | [1][2] |
| CB2 (cAMP inhibition) | 8.1 nM | CHO | [1][2][3] | |
| Cytotoxicity (IC50) | - | 14.97 µM | C6 Glioma | [5] |
| - | Not cytotoxic | SH-SY5Y | [5] |
Experimental Protocols
Protocol 1: Determination of this compound-Mediated Inhibition of Forskolin-Stimulated cAMP Production
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells expressing the CB2 receptor (e.g., CHO-CB2, HEK293-CB2)
-
Cell culture medium
-
This compound
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit
-
DMSO (for stock solution)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium containing a phosphodiesterase inhibitor. Also, prepare a vehicle control (medium with DMSO and phosphodiesterase inhibitor).
-
Pre-treatment: Remove the culture medium from the cells and replace it with the prepared this compound dilutions or vehicle control. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
This protocol is for a 96-well plate format.
Materials:
-
Target cell line (e.g., C6 glioma, SH-SY5Y)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
DMSO (for stock solution)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for your cell line to ensure exponential growth during the experiment. Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway via the CB2 receptor.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. The effects of solvents on embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L759633 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L759633.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2] Its primary mechanism of action involves binding to and activating the CB2 receptor, which is predominantly expressed in immune cells.[1][2] This activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other hydrophobic compounds for in vitro experiments.[3]
Q3: What is the recommended final concentration of DMSO in cell culture media?
It is crucial to keep the final concentration of DMSO in the cell culture media as low as possible to avoid cytotoxic effects. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some may tolerate up to 1%.[3] However, primary cells are often more sensitive.[3] A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[3] It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Troubleshooting Guides
Solubility and Stability Issues
Problem: I am observing precipitation of this compound in my cell culture medium.
-
Possible Cause: The aqueous solubility of this compound is low, and adding a concentrated DMSO stock solution directly to the aqueous culture medium can cause it to precipitate.
-
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture medium does not exceed the tolerance level of your cells (generally ≤ 0.5%).[3][4]
-
Stepwise Dilution: Instead of adding the concentrated this compound stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this to the rest of the culture medium.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: Gentle sonication of the final solution can help to dissolve any small precipitates.
-
Problem: I am concerned about the stability of this compound in my cell culture medium during a long-term experiment.
-
Possible Cause: Components in the cell culture medium, such as certain amino acids, can degrade over time, potentially affecting the stability and activity of the compound.[5][6][7][8]
-
Troubleshooting Steps:
-
Fresh Media Preparation: For long-term experiments, it is advisable to change the media with freshly prepared this compound at regular intervals to ensure a consistent concentration.
-
Component Stability: Be aware that some medium components, like tryptophan, can degrade and contribute to color changes and toxicity.[5][6] If you observe significant changes in your media's appearance, consider this as a potential issue.
-
Inconsistent or Unexpected Experimental Results
Problem: I am not observing the expected decrease in cAMP levels after treating cells with this compound.
-
Possible Cause 1: Suboptimal Assay Conditions.
-
Troubleshooting Steps:
-
Phosphodiesterase (PDE) Inhibition: Ensure that you are using a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP.[9]
-
Cell Density: The number of cells used in the assay can significantly impact the results. Optimize the cell density to ensure a detectable and reproducible signal.
-
Agonist Concentration: The concentration of forskolin (B1673556) (if used to stimulate adenylyl cyclase) may need to be optimized for your specific cell line.[9]
-
-
-
Possible Cause 2: Low CB2 Receptor Expression.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of the CB2 receptor in your cell line of choice using techniques like qPCR, western blotting, or flow cytometry.
-
Use a Different Cell Line: If CB2 expression is low, consider using a cell line known to have higher endogenous expression or a cell line stably overexpressing the CB2 receptor.
-
-
Problem: I am observing significant cytotoxicity at concentrations where I expect to see a specific biological effect.
-
Possible Cause 1: DMSO Toxicity.
-
Troubleshooting Steps:
-
Lower DMSO Concentration: As mentioned earlier, ensure the final DMSO concentration is at a non-toxic level for your cells.[3][10] Perform a dose-response curve for DMSO alone to determine the IC50 in your cell line.
-
Vehicle Control: Always include a vehicle control with the same final DMSO concentration as your highest this compound treatment.
-
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Steps:
-
Selectivity Profiling: While this compound is selective for CB2, at higher concentrations, it may interact with other targets.[11] Consider performing a broader screen to identify potential off-target interactions if unexpected phenotypes are observed.
-
Use a CB2 Antagonist: To confirm that the observed effect is mediated by the CB2 receptor, pre-treat the cells with a selective CB2 antagonist before adding this compound.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Context | Reference |
| CB2/CB1 Affinity Ratio | 163x | CHO cells transfected with human CB1 or CB2 receptors | --INVALID-LINK-- |
| EC50 for inhibition of forskolin-stimulated cAMP production | 8.1 nM | CB2-transfected cells | --INVALID-LINK-- |
| CB1/CB2 EC50 Ratio | >1000 | CB1 and CB2-transfected cells | --INVALID-LINK-- |
Experimental Protocols
cAMP Assay Protocol (General)
This protocol provides a general framework for measuring changes in intracellular cAMP levels following treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at room temperature to prevent cAMP degradation.[9]
-
This compound Treatment: Add varying concentrations of this compound to the wells.
-
Adenylyl Cyclase Stimulation: Stimulate adenylyl cyclase with an appropriate concentration of forskolin. The optimal concentration should be determined empirically for each cell line.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.
Cell Viability (MTT) Assay Protocol (General)
This protocol outlines a common method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (containing the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value of this compound.
Visualizations
Caption: this compound signaling pathway via the CB2 receptor.
References
- 1. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. lifetein.com [lifetein.com]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. blossombio.com [blossombio.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. researchgate.net [researchgate.net]
improving the stability of L759633 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of L759633, a high-affinity and selective CB2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: L-759633 is a potent and selective agonist for the cannabinoid receptor type 2 (CB2). It has a high affinity for the CB2 receptor, with a Ki of 6.4 nM, and shows significantly lower affinity for the CB1 receptor (Ki = 1043 nM), making it a valuable tool for studying the role of the CB2 receptor in various physiological and pathological processes.[1]
Q2: What is the molecular weight and formula of this compound?
A2: The molecular weight of this compound is 384.6 g/mol , and its chemical formula is C₂₆H₄₀O₂.[1]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in various organic solvents. For biological experiments, it is recommended to prepare a stock solution in a solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). One supplier specifies a solubility of 20 mg/mL in ethanol.[1] For aqueous buffers, the solubility is significantly lower; for instance, in PBS (pH 7.2), the solubility is approximately 0.25 mg/mL.[1]
Q4: How should I store this compound?
A4: As a solid, this compound should be stored at +4°C for short-term storage. For long-term storage, it is advisable to store it at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q5: What is the primary mechanism of action of this compound?
A5: this compound acts as an agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it activates the receptor, primarily through Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] this compound has been shown to potently inhibit forskolin-stimulated cAMP production in cells expressing the CB2 receptor, with an EC50 of 8.1 nM.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your working solution is kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts. - If precipitation occurs upon dilution into an aqueous buffer, try preparing a more dilute stock solution or using a different solvent system. - Consider using a vehicle control in your experiments that contains the same concentration of the solvent used to dissolve this compound. |
| Inconsistent or no biological activity observed | - Degradation of this compound: Cannabinoids can be sensitive to light, air (oxidation), and elevated temperatures. - Improper storage: Repeated freeze-thaw cycles of stock solutions can lead to degradation. - Incorrect concentration: Errors in weighing or dilution. | - Protect from light and air: Store solid this compound and its solutions in amber vials or tubes protected from light. Prepare fresh working solutions from a frozen stock for each experiment. - Aliquot stock solutions: To minimize freeze-thaw cycles, aliquot the stock solution into single-use volumes. - Verify concentration: Double-check all calculations and ensure accurate weighing and dilution. If possible, verify the concentration of your stock solution spectrophotometrically (if a molar extinction coefficient is known) or by another analytical method. |
| Unexpected off-target effects | At high concentrations, the selectivity of this compound for the CB2 receptor over the CB1 receptor may decrease. | - Perform dose-response experiments to determine the optimal concentration range for your specific assay that elicits a CB2-mediated effect without significant CB1 activation. - Use a selective CB1 receptor antagonist in control experiments to confirm that the observed effects are not mediated by the CB1 receptor. |
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₀O₂ | [1] |
| Molecular Weight | 384.6 g/mol | [1] |
| CAS Number | 174627-50-0 | [1] |
| CB2 Receptor Binding Affinity (Ki) | 6.4 nM | |
| CB1 Receptor Binding Affinity (Ki) | 1043 nM | |
| EC50 (inhibition of forskolin-stimulated cAMP) | 8.1 nM |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | 20 mg/mL | [1] |
| PBS (pH 7.2) | 0.25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Ethanol
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out a precise amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.846 mg of this compound (Molecular Weight = 384.6 g/mol ).
-
Add the appropriate volume of anhydrous ethanol to the solid. For 3.846 mg, add 1 mL of ethanol.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in ethanol
-
Cell culture medium or desired aqueous buffer
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in your cell culture medium or buffer to achieve the desired final concentration.
-
Important: When diluting, add the stock solution to the aqueous medium and mix immediately to prevent precipitation. The final concentration of ethanol in the working solution should be kept as low as possible (e.g., <0.1%) to avoid solvent toxicity to the cells.
-
Prepare a vehicle control containing the same final concentration of ethanol as the working solution.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified CB2 receptor signaling pathway.
References
Technical Support Center: A Guide to Utilizing L759633 and Mitigating Off-Target Effects
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the CB2 receptor agonist, L759633. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and help ensure the specificity of your experimental results by avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic cannabinoid that acts as a selective agonist for the Cannabinoid Receptor 2 (CB2).[1] The CB2 receptor is primarily expressed on immune cells and is involved in modulating inflammation and pain.[2] this compound's mechanism of action involves binding to and activating the CB2 receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is its interaction with the Cannabinoid Receptor 1 (CB1).[4] While it is selective for CB2, it can activate CB1 receptors, particularly at higher concentrations.[4] CB1 receptors are predominantly found in the central nervous system and their activation is associated with psychoactive effects. Therefore, distinguishing between CB1 and CB2 mediated effects is crucial for interpreting experimental data.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is critical for obtaining reliable and reproducible data.[1] Here are several strategies you can employ:
-
Use the Lowest Effective Concentration: It is essential to perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired on-target effect.[1] Higher concentrations increase the likelihood of engaging lower-affinity off-targets like the CB1 receptor.[1]
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Utilize Selective Antagonists: To confirm that the observed effect is mediated by the CB2 receptor, use a selective CB2 antagonist in a parallel experiment. The antagonist should block the effects of this compound. Similarly, a CB1 antagonist can be used to rule out the involvement of the CB1 receptor.
-
Genetic Approaches: If working with cell lines, consider using techniques like siRNA or CRISPR-Cas9 to knockdown or knockout the CB2 receptor.[1] If the effect of this compound persists in the absence of the CB2 receptor, it is likely an off-target effect.[1]
Troubleshooting Guide
Problem 1: Inconsistent results between different experiments or cell lines.
-
Possible Cause: Variation in the expression levels of CB1 and CB2 receptors.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Use techniques like Western Blot or qPCR to quantify the expression levels of both CB1 and CB2 receptors in the cell lines or tissues being used.
-
Select Appropriate Models: Choose cell lines with high CB2 and low CB1 expression to maximize the on-target window for this compound.
-
Problem 2: Observing a phenotype that is not consistent with known CB2 receptor signaling.
-
Possible Cause: An off-target effect is likely mediating the observed phenotype.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Analysis: Determine the EC50 for the observed phenotype and compare it to the EC50 for CB2 activation (e.g., via a cAMP assay). A significant difference in potency may suggest an off-target effect.
-
Orthogonal Approaches: Use a different, structurally unrelated CB2 agonist to see if it reproduces the same phenotype. If not, the effect is likely specific to the chemical structure of this compound and not mediated by the CB2 receptor.
-
Counter-Screening: If you have access to broader screening panels, test this compound against a panel of other GPCRs, kinases, or ion channels to identify potential off-target interactions.
-
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound for both CB1 and CB2 receptors.
| Parameter | CB1 Receptor | CB2 Receptor | Selectivity (CB2/CB1) | Reference |
| Binding Affinity (Ki) | ~4.8 µM | ~11.8 nM | ~406x | [5] |
| Affinity Ratio | 163 | [4] | ||
| Functional Potency (EC50) | >10 µM (cAMP inhibition) | 8.1 nM (cAMP inhibition) | >1000 | [4] |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing either human CB1 or CB2 receptors.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.
-
Competition Binding:
-
Incubate the cell membranes with a constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]-CP55940) and varying concentrations of this compound.
-
Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a high concentration of a non-labeled, high-affinity cannabinoid ligand.
-
-
Incubation: Incubate the mixture at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of this compound in activating CB1 and CB2 receptors.
Methodology:
-
Cell Culture: Use cells stably expressing either human CB1 or CB2 receptors.
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin (B1673556) Stimulation: Add forskolin to the cells to stimulate adenylyl cyclase and increase basal cAMP levels. This is necessary to measure the inhibitory effect of activating the Gi-coupled CB receptors.[6][7][8]
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the concentration of this compound. Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
Caption: Signaling pathway of this compound via the CB2 receptor.
Caption: General experimental workflow for minimizing off-target effects.
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 7. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
interpreting unexpected results with L759633
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using L759633, a potent and selective CB2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic cannabinoid agonist that is highly selective for the Cannabinoid Receptor 2 (CB2) over the Cannabinoid Receptor 1 (CB1).[1][2] Its primary mechanism of action is the activation of the CB2 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2]
Q2: What is the selectivity profile of this compound for CB2 over CB1 receptors?
A2: this compound exhibits significant selectivity for the CB2 receptor. Its binding affinity (Ki) for CB2 is approximately 6.4 nM, while its affinity for CB1 is around 1043 nM, resulting in a selectivity ratio of about 163-fold.[1][2] Functionally, its potency (EC50) for inhibiting forskolin-stimulated cAMP production is greater than 1000-fold higher at CB2 versus CB1 receptors.[1]
Q3: What are the common applications of this compound in research?
A3: Given its high selectivity for the CB2 receptor, which is primarily expressed on immune cells, this compound is often used as a pharmacological tool to investigate the role of the CB2 receptor in various physiological and pathological processes, including inflammation, immune modulation, and pain.
Q4: In which solvent should I dissolve and store this compound?
A4: For in vitro experiments, this compound is typically dissolved in an organic solvent such as DMSO to create a stock solution. It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible (generally below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments with the same final concentration of the solvent used to dissolve this compound. For storage, it is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Unexpected Results
Problem 1: Weaker than expected or no inhibition of cAMP production.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation or Precipitation | - Ensure proper storage of this compound stock solutions (aliquoted, protected from light, appropriate temperature).- Visually inspect the diluted this compound solution for any signs of precipitation.- Test the stability of this compound in your specific cell culture medium over the time course of your experiment.[3][4][5] |
| Suboptimal Assay Conditions | - Optimize the concentration of forskolin (B1673556) used to stimulate adenylyl cyclase. Too high a concentration may mask the inhibitory effect of this compound.- Titrate the number of cells per well to ensure the cAMP signal is within the linear range of your detection kit.- Verify the viability of your cells. |
| Low CB2 Receptor Expression | - Confirm the expression of functional CB2 receptors in your cell line or primary cells using techniques like qPCR, western blot, or radioligand binding. |
| Incorrect Dilution of this compound | - Double-check all calculations and dilutions of your this compound stock solution. |
Problem 2: Observation of off-target effects or results inconsistent with CB2 activation.
| Possible Cause | Troubleshooting Steps |
| High Concentrations Leading to CB1 Receptor Activation | - this compound can act as a weak partial agonist at CB1 receptors at micromolar concentrations.[1][6] If using high concentrations, consider if the observed effect could be mediated by CB1 activation.- Use a selective CB1 antagonist (e.g., AM251) to determine if the effect is CB1-dependent.- Perform a dose-response curve to ensure you are using a concentration within the selective range for CB2. |
| Functional Selectivity (Biased Agonism) | - this compound has been shown to be a potent agonist for the G-protein-mediated cAMP pathway but may not engage other signaling pathways, such as β-arrestin recruitment.[7][8] An unexpected result might indicate that the biological response you are measuring is independent of the cAMP pathway and may involve other signaling cascades not activated by this compound.- Investigate other potential CB2-mediated signaling pathways, such as MAPK/ERK activation, if your results are inconsistent with cAMP inhibition. |
| Pro-inflammatory Effects | - While CB2 activation is generally associated with anti-inflammatory effects, some studies with other cannabinoids have reported pro-inflammatory responses under certain conditions.[9][10][11] Consider the specific inflammatory milieu and cell type in your experiment. |
Problem 3: Inconsistent results between experimental repeats.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | - Maintain consistent cell passage numbers, confluency, and serum batches, as these can influence GPCR expression and signaling. |
| Instability of this compound in Media | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. Some compounds can be unstable in aqueous media over time.[3][4] |
| Assay Plate Edge Effects | - To minimize evaporation and temperature gradients, avoid using the outer wells of the assay plate or ensure proper plate sealing and incubation. |
Quantitative Data Summary
Table 1: Binding Affinity and Functional Potency of this compound
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CB1 | 1043 nM | [1][2] |
| CB2 | 6.4 nM | [1][2] | |
| Functional Potency (EC50) | CB1 (cAMP inhibition) | >10 µM | [1] |
| CB2 (cAMP inhibition) | 8.1 nM | [1][2] |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol outlines a general procedure for measuring the effect of this compound on forskolin-stimulated cAMP levels in cells expressing the CB2 receptor.
-
Cell Culture: Plate cells expressing the CB2 receptor in a suitable multi-well plate and grow to the desired confluency.
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) in serum-free medium for a designated time to prevent cAMP degradation.
-
This compound Treatment: Add varying concentrations of this compound (and a vehicle control) to the wells and incubate for a specified period.
-
Forskolin Stimulation: Add a pre-determined optimal concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for a defined time.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Canonical and potential alternative signaling pathways for this compound at the CB2 receptor.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Effects of Cannabinoids in Therapy of Neurodegenerative Disorders and Inflammatory Diseases of the CNS [mdpi.com]
L759633 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of L759633, a potent and selective CB2 cannabinoid receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, selective agonist for the cannabinoid receptor 2 (CB2). Its primary mechanism of action is to bind to and activate the CB2 receptor, a G protein-coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] The CB2 receptor is primarily expressed in immune cells, and its activation is associated with immunomodulatory effects.
Q2: What are the key pharmacological properties of this compound?
This compound is characterized by its high potency and selectivity for the human CB2 receptor over the CB1 receptor. This selectivity is a critical feature, as activation of the CB1 receptor is associated with psychoactive effects. The table below summarizes the key in vitro pharmacological parameters for this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line | Receptor | Reference |
| Ki (Binding Affinity) | 4.9 nM | CHO | Human CB2 | [1] |
| EC50 (Functional Potency) | 8.1 nM | CHO | Human CB2 | [1] |
| CB2/CB1 Affinity Ratio | 163 | CHO | Human | [1] |
| CB1/CB2 EC50 Ratio | >1000 | CHO | Human | [1] |
Q3: What are appropriate positive and negative controls for an this compound experiment?
-
Positive Controls:
-
CP55,940: A potent, non-selective CB1/CB2 receptor agonist can be used to confirm that the experimental system (e.g., cells expressing CB2 receptors) is responsive to cannabinoid receptor activation.
-
JWH133: Another selective CB2 receptor agonist can be used to ensure that the observed effects are specific to CB2 activation and not an artifact of this compound's chemical structure.
-
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): Essential for determining the baseline response in the absence of the compound.
-
AM630 or SR144528: Selective CB2 receptor antagonists/inverse agonists can be used to demonstrate that the effects of this compound are specifically mediated by the CB2 receptor. Co-treatment with an antagonist should block the effects of this compound.
-
Untransfected or Parental Cells: Using the same cell line that does not express the CB2 receptor can confirm that the observed effects are receptor-dependent.
-
Signaling Pathway
References
Technical Support Center: Refining L759633 Delivery Methods In Vivo
Welcome to the technical support center for L759633, a potent and selective cannabinoid receptor 2 (CB2) agonist. This resource is designed to assist researchers, scientists, and drug development professionals in successfully employing this compound in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the in vivo administration of this compound.
Q1: What is the recommended administration route for this compound in vivo?
A1: The most commonly documented and effective route for administering this compound in rodents is via intraperitoneal (IP) injection.[1] This method allows for systemic distribution of the compound. While other routes such as oral gavage may be possible, they would require significant formulation development due to the compound's poor aqueous solubility.
Q2: How should I prepare this compound for in vivo administration? What vehicle should I use?
A2: this compound is a hydrophobic molecule with low water solubility. Therefore, it requires a non-aqueous solvent for dissolution.
-
Recommended Vehicle: Dimethyl sulfoxide (B87167) (DMSO) has been successfully used as a vehicle for in vivo studies with this compound.[1]
-
Preparation: To prepare for injection, this compound should be fully dissolved in 100% DMSO. Solutions should be prepared fresh on the day of the experiment to ensure stability.[1]
Q3: I am concerned about the potential side effects of DMSO. Are there any alternatives?
A3: While DMSO is a common and effective solvent, it is known to have biological effects of its own, including anti-inflammatory and analgesic properties, which could confound experimental results. If you are concerned about the effects of DMSO, consider the following:
-
Vehicle Control Group: It is crucial to include a vehicle-only control group (receiving only DMSO) in your experimental design to differentiate the effects of this compound from those of the solvent.
-
Minimize DMSO Concentration: If possible, after dissolving this compound in a small amount of DMSO, you can try to dilute the solution with other vehicles like polyethylene (B3416737) glycol (PEG) or saline. However, this must be done carefully to avoid precipitation of the compound. Extensive solubility and stability testing is required for any new vehicle combination.
-
Alternative Formulations: For other poorly soluble compounds, formulations such as suspensions in carboxymethylcellulose (CMC) or lipid-based formulations are often used. Developing such a formulation for this compound would require dedicated research and development.
Q4: What are the typical dosages for this compound in vivo?
A4: The effective dose of this compound will depend on the animal model and the specific research question. Based on available literature, a dose-dependent effect has been observed.
-
Effective Dose Range in Rats: In a rat model of acute pain, intraperitoneal administration of this compound at doses of 3, 6, and 12 mg/kg produced significant antinociceptive effects.[1] The peak analgesic effect was observed 60 minutes after administration.[1]
Q5: My compound is precipitating out of solution upon dilution or injection. What should I do?
A5: Precipitation is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Ensure Complete Initial Dissolution: Make sure this compound is fully dissolved in the initial solvent (e.g., DMSO) before any dilution steps. Gentle warming or sonication may aid dissolution, but be cautious of compound degradation.
-
Avoid Aqueous Dilution if Possible: If using DMSO, injecting the DMSO solution directly without further aqueous dilution is the safest way to prevent precipitation.
-
Check for Temperature Effects: A decrease in temperature can reduce solubility. Ensure your solutions are maintained at a stable temperature.
-
Consider a Different Formulation: If precipitation remains a persistent issue, you may need to explore alternative formulation strategies, such as creating a micro-suspension or a lipid-based formulation, though this requires significant development.
Q6: I am observing unexpected or off-target effects in my experiment. What could be the cause?
A6: While this compound is a highly selective CB2 agonist, off-target effects can occur, particularly at higher concentrations.
-
CB1 Receptor Activity: At micromolar concentrations, this compound can show some activity at the CB1 receptor.[2] If you are using very high doses, consider the possibility of CB1-mediated effects.
-
Vehicle Effects: As mentioned, DMSO has its own biological activities. Always compare your results to a vehicle-only control group.
-
Dose-Response Curve: Perform a dose-response study to ensure you are using the lowest effective dose to minimize the risk of off-target effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vivo administration of this compound.
| Parameter | Value | Species | Administration Route | Vehicle | Source |
| Effective Dose | 3, 6, 12 mg/kg | Rat | Intraperitoneal (IP) | DMSO | [1] |
| Time to Peak Effect | 60 minutes | Rat | Intraperitoneal (IP) | DMSO | [1] |
Experimental Protocols
This section provides a detailed methodology for the preparation and intraperitoneal administration of this compound in a rat model, based on published literature.[1]
Materials:
-
L-759633 powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27G)
-
Analytical balance
Protocol for Preparation of this compound Solution:
-
Calculate the required amount of this compound and DMSO: Based on the desired dose (e.g., 3, 6, or 12 mg/kg) and the weight of the animals, calculate the total amount of this compound needed. The injection volume should be kept low (e.g., 1 mL/kg) to minimize solvent effects.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. A clear solution should be obtained. Visually inspect for any particulate matter.
-
Prepare Fresh: Prepare the solution fresh on the day of the experiment.
Protocol for Intraperitoneal (IP) Injection in Rats:
-
Animal Restraint: Properly restrain the rat. For a right-handed injector, hold the rat in the left hand by placing your thumb and forefinger around the rat's head, and your other fingers around the body to immobilize it.
-
Positioning: Turn the rat so its abdomen is facing upwards and tilt the head slightly downwards. This will cause the abdominal organs to move towards the chest, reducing the risk of accidental puncture.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen.
-
Needle Insertion: Using a sterile syringe with an appropriate gauge needle (25-27G), insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no blood or intestinal fluid is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle.
-
Injection: Once you have confirmed correct needle placement, inject the this compound solution.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Monitor the animal for any signs of distress after the injection.
Visualizations
CB2 Receptor Signaling Pathway
This compound is an agonist for the Cannabinoid Receptor 2 (CB2). Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like protein kinase A (PKA). CB2 receptor activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.
Caption: Signaling pathway of the CB2 receptor upon activation by an agonist like this compound.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model.
Caption: A general experimental workflow for an in vivo study using this compound.
Troubleshooting Logic for Poor In Vivo Efficacy
This diagram provides a logical approach to troubleshooting experiments where this compound does not produce the expected in vivo effect.
Caption: A troubleshooting decision tree for unexpected results with this compound in vivo.
References
Enhancing Reproducibility of L759633 Studies: A Technical Support Resource
For researchers, scientists, and professionals in drug development utilizing the selective cannabinoid receptor 2 (CB2) agonist L759633, ensuring experimental reproducibility is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2). Its mechanism of action involves binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. Solubility in DMSO is approximately 25 mM, and in ethanol, it is around 50 mM.
-
Stock Solution Preparation: For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock can be prepared and then further diluted in aqueous buffers or cell culture media for your experiments.
-
Storage: Store the solid compound and stock solutions at -20°C for long-term stability. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.
Q3: What are typical working concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on its reported potency, a good starting point for in vitro experiments is to perform a dose-response curve ranging from 1 nM to 10 µM.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect on cAMP production after treating my cells with this compound.
-
Question: Did you properly dissolve and dilute the this compound?
-
Answer: this compound has limited solubility in aqueous solutions. Ensure that your final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced artifacts and compound precipitation. Always prepare fresh dilutions from your stock solution for each experiment.
-
-
Question: Are your cells expressing functional CB2 receptors?
-
Answer: Confirm the expression of CB2 receptors in your cell line at both the mRNA and protein level using techniques like RT-qPCR, western blotting, or flow cytometry.
-
-
Question: Is your cAMP assay sensitive enough?
-
Answer: Ensure your cAMP assay protocol is optimized for your cell type and expected change in cAMP levels. Consider using a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and amplify the signal.
-
-
Question: Could the this compound have degraded?
-
Answer: Ensure that the compound has been stored correctly at -20°C and protected from light. If in doubt, use a fresh vial of the compound.
-
Problem 2: I am observing high variability between replicate wells in my cell-based assay.
-
Question: Is the compound precipitating in the culture medium?
-
Answer: Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, you may need to reduce the final concentration or use a different vehicle for dilution, ensuring its compatibility with your cells.
-
-
Question: Is your cell seeding density consistent?
-
Answer: Uneven cell seeding can lead to significant variability. Ensure you have a single-cell suspension and use appropriate techniques for plating to achieve a uniform cell monolayer.
-
-
Question: Are you mixing the compound thoroughly but gently in the wells?
-
Answer: After adding this compound to the wells, ensure proper mixing by gently swirling the plate or using a plate shaker at a low speed. Avoid vigorous pipetting that could detach the cells.
-
Problem 3: I am concerned about potential off-target effects of this compound.
-
Question: How selective is this compound for CB2 over CB1 receptors?
-
Answer: this compound exhibits significant selectivity for the CB2 receptor over the CB1 receptor. However, at very high concentrations (typically in the high micromolar range), some off-target activity at the CB1 receptor might be possible.
-
-
Question: How can I confirm that the observed effects are mediated by the CB2 receptor?
-
Answer: To confirm CB2-mediated effects, you can use a selective CB2 receptor antagonist, such as AM630 or SR144528. Pre-treating your cells with the antagonist before adding this compound should block the observed response. Additionally, you can use a cell line that does not express the CB2 receptor as a negative control.
-
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound at human cannabinoid receptors.
Table 1: Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) | Assay Description |
| Human CB1 | >10000 | Radioligand binding assay with [3H]-CP55,940 in CHO cell membranes. |
| Human CB2 | 49.1 | Radioligand binding assay with [3H]-CP55,940 in CHO cell membranes. |
Table 2: Functional Potency (EC50) of this compound
| Receptor | EC50 (nM) | Assay Description |
| Human CB1 | >10000 | Inhibition of forskolin-stimulated cAMP production in CHO cells. |
| Human CB2 | 8.1 | Inhibition of forskolin-stimulated cAMP production in CHO cells. |
Experimental Protocols
Detailed Methodology for cAMP Inhibition Assay
This protocol provides a general framework for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the CB2 receptor.
-
Cell Seeding: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. On the day of the experiment, perform serial dilutions of the this compound stock solution in serum-free media to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Also, prepare a stock solution of forskolin (B1673556) in DMSO.
-
Cell Treatment:
-
Wash the cells once with warm, serum-free media.
-
Add the diluted this compound to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized for your cell line).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the media and lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay or a reporter-based assay.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.
-
Visualizations
CB2 Receptor Signaling Pathway
Caption: this compound activates the CB2 receptor, leading to inhibition of adenylyl cyclase and modulation of the MAPK pathway.
Experimental Workflow for a Cell-Based Assay
Validation & Comparative
A Comparative Guide to Cannabinoid Receptor Ligand Selectivity: Featuring L759633, Rimonabant, and AM251
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cannabinoid receptor ligand L759633 with the well-established CB1 selective antagonists, Rimonabant and AM251. Contrary to the initial validation topic, experimental data unequivocally demonstrate that this compound is a potent and selective agonist for the CB2 receptor, not the CB1 receptor. This guide will therefore focus on elucidating the CB2 selectivity of this compound in contrast to the CB1 selectivity of the comparator compounds.
Data Presentation: Ligand-Receptor Binding Affinities and Functional Potencies
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound, Rimonabant, and AM251 for human CB1 and CB2 receptors. The data are compiled from in vitro studies using Chinese Hamster Ovary (CHO) cells recombinantly expressing the human cannabinoid receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Functional Potency (EC50/IC50, nM) | Selectivity |
| This compound | CB1 | 1043[1] | Agonist | >10000 (cAMP)[2][3][4] | CB2 Selective (163-fold) [2][3][4] |
| CB2 | 6.4[1] | Agonist | 8.1 (cAMP)[2][3][4] | ||
| Rimonabant | CB1 | ~1-5 | Antagonist/Inverse Agonist | - | CB1 Selective (>1000-fold) [5][6][7] |
| CB2 | >1000 | - | - | ||
| AM251 | CB1 | ~7.5 | Antagonist/Inverse Agonist | 8 (IC50, GTPγS)[8] | CB1 Selective (~305-fold) |
| CB2 | ~2290 | - | - |
Experimental Protocols
Radioligand Displacement Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Materials:
- Cell Membranes: CHO cell membranes stably expressing human CB1 or CB2 receptors.
- Radioligand: [3H]-CP55,940, a high-affinity cannabinoid receptor agonist.
- Test Compounds: this compound, Rimonabant, AM251.
- Non-specific Binding Control: A high concentration of a non-labeled, potent cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters (e.g., Whatman GF/C).
- Filtration apparatus.
- Scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compounds.
- In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), the radioligand (at a concentration near its Kd, e.g., 0.5 nM [3H]-CP55,940), and either the test compound, vehicle, or the non-specific binding control.
- Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration apparatus.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Measure the radioactivity in a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the G-protein coupled receptor (GPCR) signaling pathway. CB1 and CB2 receptors are Gi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
1. Materials:
- Cells: CHO cells stably expressing human CB1 or CB2 receptors.
- Test Compounds: this compound, Rimonabant, AM251.
- Forskolin (B1673556): An adenylyl cyclase activator.
- IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
- Cell Culture Medium.
- Assay Buffer: Typically a buffered salt solution (e.g., HBSS) containing IBMX.
- cAMP detection kit: (e.g., HTRF, ELISA, or radiochemical-based).
2. Procedure:
- Seed the cells in a 96-well plate and culture overnight.
- Wash the cells with assay buffer.
- Pre-incubate the cells with the test compounds at various concentrations for 15-30 minutes.
- Stimulate the cells with forskolin (typically at a concentration that produces 80-90% of its maximal effect) for 15-30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
3. Data Analysis:
- Generate a standard curve for cAMP concentration.
- Calculate the concentration of cAMP in each sample.
- For agonists like this compound, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration to determine the EC50 value.
- For antagonists like Rimonabant and AM251, the assay is typically run in the presence of a known agonist to measure the antagonist's ability to block the agonist-induced inhibition of cAMP production, from which an IC50 value can be determined.
Mandatory Visualizations
Caption: CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Determining Receptor Selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
L759633: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cannabinoid receptor 2 (CB2) agonist, L759633, focusing on its cross-reactivity with other receptors. The information presented is collated from peer-reviewed scientific literature to aid in the evaluation of this compound for research and drug development purposes.
Quantitative Cross-Reactivity Profile of this compound
This compound is a potent and selective agonist for the CB2 receptor.[1] Its binding affinity and functional activity have been characterized, primarily in comparison to the cannabinoid receptor 1 (CB1). The following tables summarize the key quantitative data regarding its receptor interaction profile.
Table 1: Receptor Binding Affinity (Ki)
| Compound | CB1 (Ki, nM) | CB2 (Ki, nM) | Selectivity (CB1 Ki / CB2 Ki) | Reference |
| This compound | 1043 | 6.4 | 163 | [2] |
Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (EC50)
| Compound | CB1 (EC50, nM) | CB2 (EC50, nM) | Selectivity (CB1 EC50 / CB2 EC50) | Reference |
| This compound | >10,000 | 8.1 | >1234 | [1] |
Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates greater potency.
Experimental Protocols
The data presented above were generated using established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors are cultured under standard conditions.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellets are resuspended in a suitable buffer.
-
-
Binding Assay:
-
Membrane homogenates are incubated with a fixed concentration of the radioligand, [3H]-CP55,940, a high-affinity cannabinoid receptor agonist.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist.
-
-
Incubation and Filtration:
-
The reaction mixtures are incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated Cyclic AMP (cAMP) Functional Assay
This assay is used to determine the functional activity (EC50) of a compound by measuring its effect on the intracellular levels of the second messenger, cyclic AMP. Since CB1 and CB2 receptors are Gi/o-coupled, their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.[3]
Protocol:
-
Cell Culture:
-
CHO cells stably expressing either human CB1 or CB2 receptors are seeded into multi-well plates and cultured to an appropriate confluency.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer.
-
Cells are pre-incubated with various concentrations of the test compound (this compound).
-
Adenylyl cyclase is then stimulated with forskolin, a direct activator of the enzyme, to induce the production of cAMP.
-
-
cAMP Measurement:
-
After a defined incubation period, the reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
-
Data Analysis:
-
The concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP production is plotted.
-
The EC50 value, which is the concentration of the agonist that causes 50% of its maximal inhibitory effect, is determined from this curve using non-linear regression.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of CB2 receptor activation by this compound and the workflows for the experimental protocols described above.
Caption: CB2 Receptor Signaling Pathway activated by this compound.
Caption: Workflow for the Radioligand Displacement Binding Assay.
Caption: Workflow for the Forskolin-Stimulated cAMP Functional Assay.
References
- 1. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
comparative analysis of L759633 and other CB2 agonists
A Comparative Analysis of L759633 and Other Selective Cannabinoid Receptor 2 (CB2) Agonists
This guide provides a detailed comparative analysis of the synthetic cannabinoid this compound and other notable CB2 receptor agonists. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the binding affinity, selectivity, and functional efficacy of these compounds. The information is supported by experimental data and includes detailed methodologies for key assays.
Introduction to the CB2 Receptor
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) that, along with the CB1 receptor, constitutes a major part of the endocannabinoid system.[1] Unlike the CB1 receptor which is predominantly found in the central nervous system and is associated with psychoactive effects, the CB2 receptor is primarily expressed in peripheral tissues, particularly on immune cells such as B-cells, T-cells, monocytes, and macrophages.[1][2] This expression profile makes the CB2 receptor an attractive therapeutic target for modulating immune responses and inflammation without the undesirable psychoactive side effects linked to CB1 activation.[2][3] CB2 receptor agonists are being investigated for their potential in treating a variety of conditions, including chronic pain, inflammation, and neurodegenerative diseases.[4][5]
Comparative Performance of CB2 Agonists
The development of selective CB2 agonists is a key focus in cannabinoid research. Selectivity for CB2 over CB1 is crucial for therapeutic applications to avoid psychotropic effects. The following tables summarize the quantitative performance of this compound in comparison to other well-characterized CB2 agonists.
Binding Affinity and Selectivity
Binding affinity, typically represented by the inhibition constant (Kᵢ), measures how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity. Selectivity is determined by comparing the Kᵢ values for the CB2 and CB1 receptors.
| Compound | Kᵢ (hCB2, nM) | Kᵢ (hCB1, nM) | Selectivity Ratio (Kᵢ CB1 / Kᵢ CB2) | Reference |
| This compound | 12.8 | 2085 | 163 | [6] |
| L759656 | 6.3 | 2600 | 414 | [6] |
| JWH133 | 3.4 | 677 | ~200 | [5] |
| GW405833 | 3.9 | 4772 | ~1200 | [7] |
| AM1710 | 6.7 | 360 | ~54 | [7] |
| ABK5 | 16 | >10,000 | >625 | [8] |
| CP55,940 | 0.68 | 0.58 | ~0.9 | [6] |
Table 1: Comparison of Binding Affinity and Selectivity for Human CB1 and CB2 Receptors.
Functional Efficacy and Potency
Functional efficacy refers to the ability of an agonist to activate the receptor and elicit a biological response, while potency (often measured as EC₅₀) is the concentration of a ligand that produces 50% of the maximal response. For CB2 agonists, a common measure of efficacy is the inhibition of adenylyl cyclase activity, leading to reduced cyclic AMP (cAMP) levels.
| Compound | Assay | EC₅₀ (hCB2, nM) | Efficacy | Selectivity Ratio (EC₅₀ CB1 / EC₅₀ CB2) | Reference |
| This compound | cAMP Inhibition | 8.1 | Agonist | >1000 | [6][9] |
| L759656 | cAMP Inhibition | 3.1 | Agonist | >3000 | [6][9] |
| ABK6 | [³⁵S]GTPγS Binding | 13 | Agonist | N/A | [8] |
| ABK7 | [³⁵S]GTPγS Binding | 31 | Agonist | N/A | [8] |
| CP55,940 | cAMP Inhibition | 1.8 | Full Agonist | ~0.9 | [6] |
Table 2: Comparison of Functional Potency and Efficacy at the Human CB2 Receptor.
Signaling Pathways of the CB2 Receptor
Activation of the CB2 receptor by an agonist initiates intracellular signaling cascades. The primary pathway involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][10] However, CB2 receptors can also couple to other G proteins and activate alternative pathways.
Canonical Gαi/o-Mediated Signaling
The most well-characterized pathway involves the Gαi subunit, which upon activation, inhibits adenylyl cyclase, thereby reducing the production of the second messenger cAMP. This cascade influences the activity of protein kinase A (PKA) and other downstream effectors. Both CB1 and CB2 receptors utilize this pathway.[10]
Alternative Signaling Pathways
CB2 receptors have also been shown to activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[10] In certain cellular contexts, such as in human leukocytes, CB2 can couple to Gαs subunits, leading to an increase in intracellular cAMP.[1][11] This highlights the complexity of CB2 signaling, which can be cell-type dependent.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments used to characterize CB2 receptor agonists.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 or CB2 receptor.[6]
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]-CP55,940) and varying concentrations of the unlabeled test compound (e.g., this compound).[6][12]
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating receptor-bound from free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Forskolin-Induced cAMP Accumulation Assay
This functional assay measures the ability of a CB2 agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Methodology:
-
Cell Culture: CHO cells stably expressing the human CB2 receptor are cultured in appropriate media.[6][12]
-
Treatment: The cells are pre-treated with forskolin, an adenylyl cyclase activator, to stimulate cAMP production. Subsequently, the cells are treated with varying concentrations of the test agonist.[6][12]
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit, often based on competitive immunoassay principles (e.g., HTRF).[13]
-
Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP production is plotted to determine the EC₅₀ and the maximum inhibition (Eₘₐₓ) for the test compound.
Conclusion
The data clearly position this compound as a potent and highly selective CB2 receptor agonist.[6][9] Its 163-fold selectivity for CB2 over CB1, combined with a low nanomolar potency in functional assays, makes it a valuable tool for preclinical research into the therapeutic potential of CB2 activation.[6] When compared to other compounds, L759656 shows even greater selectivity and potency.[6] In contrast, compounds like CP55,940, while potent, lack the selectivity necessary to dissect CB2-specific functions in vivo without confounding CB1-mediated effects.[6] The development and characterization of selective agonists like this compound are essential for advancing our understanding of the endocannabinoid system and for developing novel therapeutics that harness the immunomodulatory and anti-inflammatory properties of the CB2 receptor.
References
- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. What are CB2 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and biochemical analyses of selective CB2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of this compound, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison of CB2 Receptor Agonists: L759633 and JWH-133
For researchers and scientists engaged in the exploration of the endocannabinoid system, particularly in the context of immunology, inflammation, and pain, the selection of appropriate chemical tools is paramount. This guide provides a detailed comparative analysis of two widely used selective cannabinoid receptor 2 (CB2) agonists: L759633 and JWH-133. The information herein is collated from seminal studies to provide a robust, data-driven comparison for drug development professionals.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and JWH-133 at human cannabinoid receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Selectivity (CB1/CB2) | Reference |
| This compound | > 10,000 | 8.1 | > 1234 | [1][2] |
| JWH-133 | 677 | 3.4 | ~200 | [2][3] |
Table 2: Functional Activity - Inhibition of Forskolin-Stimulated cAMP Production (EC50, nM)
| Compound | CB1 Activity (EC50, nM) | CB2 Activity (EC50, nM) | Reference |
| This compound | > 10,000 | 8.1 | [1][2] |
| JWH-133 | Inactive at 10 µM | Full agonist | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays used to characterize this compound and JWH-133.
Radioligand Displacement Binding Assay
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptor cDNA are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) using a Polytron homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM EGTA, 5 mM MgCl₂, 0.5 mg/mL fatty acid-free BSA, pH 7.4).
-
Protein concentration is determined using a standard method, such as the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
50 µL of assay buffer containing various concentrations of the test compound (this compound or JWH-133).
-
50 µL of assay buffer containing a fixed concentration of the radioligand (e.g., [³H]-CP55,940, a high-affinity cannabinoid agonist).
-
100 µL of the membrane preparation.
-
-
For determining non-specific binding, a high concentration of a non-labeled, potent cannabinoid ligand is added to a set of wells.
-
The plate is incubated at 30°C for 60-90 minutes with gentle agitation.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger whose production is inhibited by the activation of Gi-coupled receptors like CB2.
1. Cell Culture and Plating:
-
CHO cells stably expressing the human CB2 receptor are cultured in an appropriate medium.
-
Cells are seeded into 96-well plates and grown to a confluent monolayer.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.1% BSA).
-
The cells are then incubated with various concentrations of the test compound (this compound or JWH-133) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15 minutes) at 37°C.
-
Adenylyl cyclase is then stimulated by adding a fixed concentration of forskolin (B1673556) (e.g., 1-5 µM) to all wells except the basal control.
-
The incubation continues for another 15-30 minutes at 37°C.
3. cAMP Quantification:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP levels are measured using a commercially available cAMP assay kit, which can be based on various detection methods such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET).
4. Data Analysis:
-
The concentration-response curve for the inhibition of forskolin-stimulated cAMP production by the test compound is generated.
-
The EC50 value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect, is determined using non-linear regression analysis.
Visualizations
CB2 Receptor Signaling Pathway
Caption: CB2 receptor activation by an agonist inhibits adenylyl cyclase, reducing cAMP levels.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining compound binding affinity via radioligand displacement.
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
Assessing the Specificity of L759633 in New Experimental Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cannabinoid receptor 2 (CB2) agonist, L759633, with alternative compounds. We delve into its performance in various experimental models, supported by experimental data and detailed protocols to aid in the assessment of its specificity and utility in future research.
This compound is a potent and highly selective agonist for the CB2 receptor, a key component of the endocannabinoid system primarily expressed in immune cells. Its ability to modulate immune responses without the psychoactive effects associated with the cannabinoid receptor 1 (CB1) makes it a valuable tool for investigating the therapeutic potential of CB2 activation in inflammatory and neurodegenerative diseases. This guide will compare this compound to other well-characterized cannabinoid receptor ligands to provide a clear understanding of its pharmacological profile.
Comparative Analysis of Cannabinoid Receptor Ligands
The following tables summarize the binding affinity and functional potency of this compound in comparison to other key cannabinoid receptor modulators. The data is primarily derived from studies utilizing Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors.
Table 1: Comparative Binding Affinities (Ki) at Human Cannabinoid Receptors
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | CB2/CB1 Affinity Ratio | Primary Classification |
| This compound | 31.2 | >10,000 | >163 | Potent & Selective CB2 Agonist |
| L759656 | - | - | 414 | Potent & Selective CB2 Agonist |
| AM630 | 31.2 | 5130 | 165 | CB2 Inverse Agonist / CB1 Partial Agonist |
| CP55940 | - | - | ~1 | Non-selective CB1/CB2 Agonist |
Note: A higher CB2/CB1 affinity ratio indicates greater selectivity for the CB2 receptor.
Table 2: Comparative Functional Potency (EC50) in Forskolin-Stimulated cAMP Assays
| Compound | CB2 EC50 (nM) | CB1 EC50 (nM) | CB1/CB2 EC50 Ratio | Functional Outcome at CB2 |
| This compound | 8.1 | >10,000 | >1000 | Agonist (Inhibition of cAMP) |
| L759656 | 3.1 | >10,000 | >3000 | Agonist (Inhibition of cAMP) |
| AM630 | 76.6 (antagonist activity) | - | - | Inverse Agonist (Enhancement of cAMP) |
| CP55940 | - | - | ~1 | Agonist (Inhibition of cAMP) |
Note: For Gi-coupled receptors like CB2, a lower EC50 for inhibition of cAMP indicates higher agonist potency. The CB1/CB2 EC50 ratio further highlights the functional selectivity.
Signaling Pathways and Functional Selectivity
The CB2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, GPCRs can also signal through other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway and β-arrestin recruitment, a phenomenon known as functional selectivity or biased agonism.
Interestingly, while this compound is a potent agonist in the canonical G-protein-dependent cAMP pathway, it has been shown to have no efficacy in β-arrestin recruitment assays[1]. This suggests that this compound may be a biased agonist, favoring the G-protein signaling cascade over the β-arrestin pathway. This is a critical consideration for experimental design, as the choice of agonist can profoundly influence the downstream cellular response.
Caption: CB2 receptor signaling pathways activated by this compound.
Experimental Workflows and Logical Relationships
The assessment of a compound's specificity involves a multi-step process, starting from initial binding assays to functional characterization in cellular and, ideally, in vivo models.
References
Safety Operating Guide
Guidance on the Proper Disposal of L759633
Immediate Safety Advisory: An extensive search for a Safety Data Sheet (SDS) or specific disposal procedures for the identifier "L759633" did not yield any results. The proper and safe disposal of any chemical is entirely dependent on its specific properties and associated hazards as outlined in its SDS. Without this document, this compound must be treated as a hazardous and unknown substance.
This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or novel chemical like this compound. The primary directive is to consult your institution's Environmental Health and Safety (EHS) office before proceeding and to handle the substance with the utmost caution, assuming it is hazardous.
Hazard Profile of Unknown Research Chemicals
In the absence of specific data for this compound, personnel must assume the compound could possess any of the following hazards. This table summarizes key potential hazards and the necessary precautionary measures based on general laboratory chemical safety protocols.
| Hazard Classification | Potential Risks | Precautionary Measures & Statements |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin. | Do not eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only in a well-ventilated area, preferably a chemical fume hood. |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | Wear protective gloves, lab coat, and eye protection. Avoid contact with skin. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Wear safety goggles and a face shield. If in eyes, rinse cautiously with water for several minutes. |
| Reactivity | May be unstable, water-reactive, or incompatible with other chemicals, leading to fire or release of toxic gases. | Store away from incompatible materials. Do not mix with other chemical wastes. Keep containers tightly closed. |
| Environmental Hazard | May be toxic to aquatic life with long-lasting effects. | Prevent release to the environment. Ensure disposal is handled by a licensed hazardous waste vendor. |
**Step-by-Step Disposal Protocol for Unidentified Chemicals
The following protocol outlines the necessary steps for the safe management and disposal of a chemical for which no SDS is available. This procedure is designed to ensure personnel safety and regulatory compliance.
1. Hazard Identification and Assessment:
-
Treat as Hazardous: Assume the compound is hazardous.[1]
-
Consult Internal Documentation: Check laboratory notebooks, inventory records, and internal databases for any information linked to the identifier this compound.
-
Seek Information: Inquire with the principal investigator, lab manager, or the researcher who synthesized or acquired the substance.[2]
2. Personal Protective Equipment (PPE):
-
Minimum PPE: At all times when handling the container, wear chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Handle only within a certified chemical fume hood to avoid inhalation of potential vapors, dust, or aerosols.
3. Waste Segregation and Containment:
-
Do Not Mix: Do not mix this compound waste with any other waste stream.[2]
-
Use Appropriate Container: Collect the waste in a chemically compatible, leak-proof container with a secure screw cap. The container must be in good condition.[1][3]
-
Leave Headroom: Do not fill the container completely; leave at least one inch of headspace to allow for expansion.[1]
4. Labeling and Storage:
-
Label Immediately: As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[1]
-
Complete Information: Write "this compound - HAZARDS UNKNOWN" clearly on the label. If it is a solution, list all components and their estimated percentages.[1]
-
Designated Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][3] The SAA should have secondary containment.
5. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the relevant safety department.[2]
-
Provide Information: Inform them that you have a container of an unknown chemical labeled this compound that requires disposal. Provide them with all available information.
-
Follow EHS Protocol: The EHS office will provide specific instructions for pickup or may need to arrange for analysis before disposal. The cost of identifying and disposing of unknown chemicals is typically borne by the generating department.[4]
Visualized Workflow for Disposal of an Unidentified Chemical
The following diagram illustrates the procedural flow for the safe handling and disposal of a substance like this compound, for which specific hazard information is not available.
Caption: Workflow for the safe disposal of an unknown laboratory chemical.
References
Personal protective equipment for handling L759633
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of L759633 (CAS Number: 174627-50-0), a high-affinity, selective cannabinoid receptor 2 (CB2) agonist. Adherence to these guidelines is critical to ensure personal safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to prevent exposure. This compound may be harmful if inhaled, ingested, or comes into contact with skin or eyes, potentially causing irritation to the respiratory tract, skin, and eyes.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Eye Protection | Safety glasses or goggles | Wear to protect eyes from splashes or aerosols.[1] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing and minimize skin exposure. |
| Respiratory Protection | Not generally required | Respiratory protection is not typically required if work is conducted in a well-ventilated area and dust formation is avoided.[1] However, if there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle this compound in a well-ventilated area to minimize inhalation exposure.[1]
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[1]
-
Aerosol and Dust: Avoid the formation of dust and aerosols during handling.[1]
-
Storage: this compound is often supplied as a solution in methyl acetate (B1210297) and should be stored at -20°C for long-term stability.[2]
Disposal:
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.[1]
-
Professional Disposal: It is recommended to use a licensed professional waste disposal service for the disposal of the unused product.[1]
Experimental Protocols
This compound is a selective CB2 receptor agonist and is commonly used in in-vitro assays to study cannabinoid receptor signaling. A typical application is the inhibition of forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the CB2 receptor.
General Experimental Workflow for a cAMP Assay:
-
Cell Culture: Culture cells expressing the CB2 receptor (e.g., CHO-K1 cells) under standard conditions.
-
Cell Plating: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound. The compound is soluble in ethanol (B145695) at approximately 20 mg/mL and in PBS (pH 7.2) at about 0.25 mg/mL.[2] A dilution series should be prepared to determine the dose-response relationship.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP levels using a suitable assay kit (e.g., ELISA, HTRF).
-
Data Analysis: Analyze the data to determine the IC50 value of this compound for the inhibition of forskolin-stimulated cAMP production.
Below is a diagram illustrating the general workflow for a typical in-vitro experiment involving this compound.
Caption: General workflow for an in-vitro cAMP assay with this compound.
The signaling pathway initiated by the activation of the CB2 receptor by an agonist like this compound typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: this compound signaling pathway via the CB2 receptor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
